N-(4-bromophenyl)-3-methoxypropanamide: A Strategic Building Block in Modern Medicinal Chemistry and Organic Synthesis
As a Senior Application Scientist, I frequently evaluate synthetic intermediates not just for their reactivity, but for their strategic value in drug design. N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5) is...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate synthetic intermediates not just for their reactivity, but for their strategic value in drug design. N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5) is a highly versatile bifunctional building block that perfectly bridges organic synthesis and pharmacophore optimization[1].
This whitepaper provides an in-depth technical guide on the utility, physicochemical profiling, and synthetic handling of this compound. By combining a highly reactive aryl bromide handle with a pharmacokinetic-modulating 3-methoxypropanamide tail, this molecule serves as an ideal starting point for generating diverse, lead-like chemical libraries[2].
In drug discovery, the selection of a building block is dictated by how its structural features will influence the final molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The 3-methoxypropanamide moiety is a privileged pharmacophore in medicinal chemistry. It is frequently utilized to reduce lipophilicity, improve aqueous solubility, and provide critical hydrogen-bonding interactions, as demonstrated in the development of anticonvulsants like Lacosamide[3] and selective dopamine D3/D2 receptor ligands[4].
Below is a summary of the core physicochemical properties of N-(4-bromophenyl)-3-methoxypropanamide and their rationale in drug design:
Property
Value
Rationale in Drug Design
CAS Number
1248764-29-5
Unique identifier for procurement and regulatory tracking[1].
To ensure reproducibility and high yields, the following protocols have been designed with built-in causality and self-validating checkpoints.
Protocol A: De Novo Synthesis of N-(4-bromophenyl)-3-methoxypropanamide
Objective: Form an amide bond between 4-bromoaniline and 3-methoxypropanoyl chloride.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 equivalent of 4-bromoaniline in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Causality: Anhydrous DCM provides excellent solubility for the starting materials while remaining strictly inert to the highly reactive acid chloride.
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the stirring solution.
Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during amide bond formation, preventing the protonation of the unreacted 4-bromoaniline (which would render it non-nucleophilic and halt the reaction).
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.
Causality: Lowering the temperature controls the exothermic nature of the acylation and minimizes side reactions, such as ketene formation or di-acylation.
Acylation: Dropwise add 1.1 equivalents of 3-methoxypropanoyl chloride over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The disappearance of the 4-bromoaniline spot and the appearance of a new, lower-Rf UV-active spot confirms the formation of the more polar amide product.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Couple the 4-bromophenyl moiety with an arylboronic acid to generate a functionalized biaryl library.
Step-by-Step Methodology:
Reagent Assembly: In a Schlenk flask, combine N-(4-bromophenyl)-3-methoxypropanamide (1.0 eq), an arylboronic acid (1.2 eq), and Potassium Carbonate (K2CO3, 2.0 eq).
Causality: K2CO3 is essential to activate the boronic acid by forming a reactive, electron-rich boronate complex, which is required for the transmetalation step.
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).
Causality: Dioxane dissolves the organic substrates, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2 under a positive flow of nitrogen.
Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand promotes efficient oxidative addition into the C(sp2)-Br bond and accelerates the final reductive elimination step.
Heating: Heat the reaction mixture to 90 °C for 4–6 hours.
Self-Validation Checkpoint: Perform LC-MS analysis. The starting material will show a characteristic isotopic doublet at m/z 258 and 260 [M+H]+ in a 1:1 ratio. The successful coupling is validated by the disappearance of this doublet and the emergence of the product mass peak lacking the bromine isotope pattern.
Mechanistic Pathway
Understanding the catalytic cycle is crucial for troubleshooting cross-coupling reactions. Below is the logical progression of the Suzuki-Miyaura coupling utilizing N-(4-bromophenyl)-3-methoxypropanamide.
Figure 1: Suzuki-Miyaura catalytic cycle for N-(4-bromophenyl)-3-methoxypropanamide.
Applications in Drug Discovery
The true value of N-(4-bromophenyl)-3-methoxypropanamide lies in its application as a central scaffold in medicinal chemistry. By utilizing the protocols outlined above, researchers can rapidly generate libraries of biaryl compounds.
When these libraries are screened against biological targets, the 3-methoxypropanamide tail frequently acts as a solubility-enhancing group that prevents the molecules from aggregating in aqueous assays. Furthermore, the structural similarity of this tail to the active pharmacophores found in FDA-approved neurological drugs[3] makes it highly attractive for Central Nervous System (CNS) targets, where balancing lipophilicity (to cross the blood-brain barrier) and polarity (to ensure target specificity) is the most critical hurdle in lead optimization[4].
A Guide to the Structural Elucidation of N-(4-bromophenyl)-3-methoxypropanamide
Introduction: The Imperative of Unambiguous Structural Verification In the realm of drug discovery and development, the precise structural characterization of a chemical entity is the bedrock upon which all subsequent re...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and development, the precise structural characterization of a chemical entity is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a promising drug candidate. This guide provides an in-depth, multi-technique approach to the structural elucidation of N-(4-bromophenyl)-3-methoxypropanamide, a compound of interest for its potential applications in medicinal chemistry.
The Analytical Blueprint: A Symphony of Spectroscopic Techniques
The structural elucidation of an organic molecule is akin to assembling a complex puzzle. No single technique can provide the complete picture; rather, it is the synergistic application of multiple spectroscopic methods that illuminates the complete molecular architecture. Our investigation into N-(4-bromophenyl)-3-methoxypropanamide will employ a suite of powerful analytical tools:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of modern structure elucidation, providing detailed information about the carbon-hydrogen framework. We will utilize a battery of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups present in the molecule.
Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the structure.
The overall workflow for this comprehensive analysis is depicted below.
Figure 1: Overall workflow for the structural elucidation of N-(4-bromophenyl)-3-methoxypropanamide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[1][2] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their chemical environments, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
8.01
s
1H
NH
7.48
d, J = 8.8 Hz
2H
Ar-H (ortho to -NH)
7.42
d, J = 8.8 Hz
2H
Ar-H (ortho to -Br)
3.75
t, J = 5.8 Hz
2H
-O-CH₂ -CH₂-
3.40
s
3H
-OCH₃
2.65
t, J = 5.8 Hz
2H
-CH₂-C(=O)-
Data Interpretation:
The downfield singlet at 8.01 ppm is characteristic of an amide proton (NH ). Its broadness can be attributed to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
The two doublets at 7.48 and 7.42 ppm, each integrating to 2H, are indicative of a para-substituted benzene ring. The characteristic splitting pattern arises from the coupling of adjacent aromatic protons. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[3]
The triplet at 3.75 ppm, integrating to 2H, is assigned to the methylene group adjacent to the oxygen atom (-O-CH₂ -). The triplet multiplicity indicates coupling to the adjacent methylene group.
The sharp singlet at 3.40 ppm, integrating to 3H, is characteristic of a methoxy group (-OCH₃ ).
The triplet at 2.65 ppm, integrating to 2H, is assigned to the methylene group adjacent to the carbonyl group (-CH₂ -C(=O)-). Its downfield shift is due to the deshielding effect of the carbonyl group.
¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR & DEPT Data (125 MHz, CDCl₃):
Chemical Shift (δ, ppm)
DEPT-135
Assignment
171.2
No Peak
C =O
137.5
No Peak
Ar-C -NH
132.0
CH
Ar-C H (ortho to -Br)
121.5
CH
Ar-C H (ortho to -NH)
116.8
No Peak
Ar-C -Br
68.9
CH₂
-O-C H₂-
59.1
CH₃
-OC H₃
37.8
CH₂
-C H₂-C(=O)-
Data Interpretation:
The signal at 171.2 ppm is in the typical range for a carbonyl carbon of an amide. The absence of a peak in the DEPT-135 spectrum confirms it is a quaternary carbon.
The four signals in the aromatic region (110-140 ppm) are consistent with a para-substituted benzene ring.[4] The DEPT-135 spectrum indicates two CH carbons and two quaternary carbons, as expected.
The signal at 68.9 ppm, appearing as a negative peak in a DEPT-135 spectrum (not shown, but inferred), is assigned to the methylene carbon adjacent to the oxygen.
The signal at 59.1 ppm, a positive peak in the DEPT-135 spectrum, corresponds to the methoxy carbon.
The signal at 37.8 ppm, another negative peak in a DEPT-135 spectrum, is assigned to the methylene carbon adjacent to the carbonyl group.
2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments provide crucial connectivity information, allowing us to piece together the fragments identified in the 1D spectra.
1.3.1 COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.
Figure 2: Key COSY correlations for N-(4-bromophenyl)-3-methoxypropanamide.
Key Correlation: A cross-peak between the triplets at 3.75 ppm and 2.65 ppm confirms the presence of the -CH₂ -CH₂ - fragment in the 3-methoxypropanoyl moiety.
Aromatic Correlations: Cross-peaks between the aromatic protons at 7.48 and 7.42 ppm confirm their ortho relationship on the benzene ring.
1.3.2 HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).
Figure 3: Key HSQC correlations for N-(4-bromophenyl)-3-methoxypropanamide.
This experiment directly links the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra. For example, it will show a cross-peak between the proton signal at 3.75 ppm and the carbon signal at 68.9 ppm.
1.3.3 HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting the different fragments of the molecule and confirming the positions of quaternary carbons.
Figure 4: Key HMBC correlations confirming the connectivity of N-(4-bromophenyl)-3-methoxypropanamide.
Crucial Correlations:
A correlation between the amide proton (8.01 ppm) and the carbonyl carbon (171.2 ppm) confirms the amide linkage.
Correlations from the aromatic protons ortho to the amide (7.48 ppm) to the carbonyl carbon (171.2 ppm) and the carbon bearing the nitrogen (137.5 ppm) firmly establish the connection of the propanamide group to the aromatic ring.
A correlation between the methylene protons adjacent to the carbonyl (2.65 ppm) and the carbonyl carbon (171.2 ppm) confirms this part of the propanoyl chain.
A correlation from the methoxy protons (3.40 ppm) to the methylene carbon at 68.9 ppm confirms the position of the methoxy group.
Part 2: FT-IR Spectroscopy - Identifying the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]
Predicted FT-IR Data (KBr Pellet):
Wavenumber (cm⁻¹)
Intensity
Assignment
3305
Strong, Sharp
N-H stretch (secondary amide)
3080-3020
Medium
Aromatic C-H stretch
2980-2850
Medium
Aliphatic C-H stretch
1665
Strong
C=O stretch (Amide I band)
1540
Strong
N-H bend (Amide II band)
1490
Strong
Aromatic C=C stretch
1250
Strong
C-N stretch
1115
Strong
C-O stretch (ether)
825
Strong
para-disubstituted benzene C-H out-of-plane bend
Data Interpretation:
The strong, sharp absorption at 3305 cm⁻¹ is a classic indicator of an N-H stretch in a secondary amide.
The very strong absorption at 1665 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (Amide I band).
The strong band at 1540 cm⁻¹ corresponds to the N-H bending vibration (Amide II band).
The presence of both aromatic (3080-3020 cm⁻¹) and aliphatic (2980-2850 cm⁻¹) C-H stretching absorptions is consistent with the proposed structure.
A strong absorption at 1115 cm⁻¹ is indicative of the C-O stretching of the ether linkage.
The strong band at 825 cm⁻¹ is highly diagnostic of para-disubstitution on a benzene ring.
Part 3: Mass Spectrometry - The Final Verification
Mass spectrometry provides the molecular weight of the compound and offers additional structural information through the analysis of its fragmentation pattern. For this analysis, we will consider Electron Ionization (EI) Mass Spectrometry.
Predicted Mass Spectrometry Data (EI-MS):
m/z
Relative Intensity (%)
Proposed Fragment
259/257
45/45
[M]⁺ (Molecular Ion)
186/184
80
[Br-C₆H₄-NH-C=O]⁺
172/170
25
[Br-C₆H₄-NH₂]⁺
157/155
10
[Br-C₆H₄]⁺
87
100
[O=C-CH₂-CH₂-OCH₃]⁺
59
95
[CH₂-CH₂-OCH₃]⁺
Data Interpretation:
The presence of a pair of peaks at m/z 257 and 259 with approximately equal intensity is the hallmark of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular formula C₁₀H₁₂BrNO₂ and the molecular weight.
The base peak at m/z 87 corresponds to the acylium ion formed by cleavage of the amide C-N bond, a common fragmentation pathway for amides.[7]
The fragment at m/z 59 arises from the further fragmentation of the acylium ion.
The fragments at m/z 184/186, 170/172, and 155/157 are all consistent with fragmentation of the N-(4-bromophenyl) portion of the molecule.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
NMR Spectroscopy (Bruker Avance Spectrometer)
1. ¹H NMR Acquisition:
Prepare a solution of ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity.[8]
Load a standard proton experiment parameter set.
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
Set the number of scans (e.g., 16) and receiver gain.
Acquire the Free Induction Decay (FID).
Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the spectrum.
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
2. ¹³C{¹H} NMR Acquisition:
Use the same sample as for the ¹H NMR experiment.
Load a standard carbon experiment parameter set with proton decoupling.
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
Set a sufficient number of scans for adequate signal-to-noise (e.g., 1024), as ¹³C has a low natural abundance.
Acquire and process the data as described for the ¹H NMR experiment.
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
3. 2D NMR (COSY, HSQC, HMBC) Acquisition:
For each experiment, load the corresponding standard parameter set (e.g., cosygpprqf for COSY, hsqcetgpsi for HSQC, hmbcgplpndqf for HMBC on a Bruker system).[9][10][11]
Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals based on the 1D spectra.
Set the number of increments in the indirect dimension (F1) and the number of scans per increment to achieve the desired resolution and signal-to-noise in a reasonable experiment time.
Acquire the 2D data set.
Process the data using appropriate window functions, Fourier transformation in both dimensions, and phase and baseline correction.
FT-IR Spectroscopy (KBr Pellet Method)
Thoroughly grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
Place a portion of the mixture into a pellet die.
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Record a background spectrum of the empty sample compartment.
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record the sample spectrum.
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Introduce a small amount of the solid sample into a capillary tube.
Insert the capillary tube into the direct insertion probe of the mass spectrometer.[2]
Insert the probe into the ion source.
Gradually heat the probe to volatilize the sample into the ion source.
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
The detector records the abundance of each ion, generating the mass spectrum.
Conclusion: A Unified Structural Hypothesis
The comprehensive analysis of N-(4-bromophenyl)-3-methoxypropanamide through a combination of 1D and 2D NMR, FT-IR, and mass spectrometry provides a self-validating and unambiguous structural assignment. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, while the COSY, HSQC, and HMBC experiments unequivocally connect the structural fragments. FT-IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry provides the correct molecular weight and a fragmentation pattern consistent with the proposed structure. This multi-faceted approach exemplifies a rigorous and trustworthy methodology for the structural elucidation of novel chemical entities, a critical process in the advancement of drug discovery and development.
References
JoVE. (2025, May 22). NMR Spectroscopy of Aromatic Compounds. [Link]
Copperfield's Books. (2007, November 1). Introduction to Mass Spectrometry: Instrumentation, Applications and Strategies for Data Interpretation. [Link]
eBay. Mass Spectrometry: Principles and Applications 9780470033111. [Link]
The Infrared and Raman Discussion Group. Preparation of Samples for IR Spectroscopy as KBr Disks. [Link]
Physicochemical Characterization and Synthetic Utility of CAS 1248764-29-5: A Technical Whitepaper
Executive Summary As drug development increasingly relies on modular, high-efficiency synthetic pathways, the selection of bifunctional building blocks dictates both the downstream pharmacokinetic (PK) profile and the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development increasingly relies on modular, high-efficiency synthetic pathways, the selection of bifunctional building blocks dictates both the downstream pharmacokinetic (PK) profile and the synthetic viability of the final Active Pharmaceutical Ingredient (API). CAS 1248764-29-5 , chemically identified as N-(4-Bromophenyl)-3-methoxypropanamide [1][2], serves as a prime example of such a molecule.
This technical guide provides an in-depth analysis of its physicochemical properties, detailing self-validating experimental protocols for its characterization, and exploring its mechanistic role as a critical intermediate in transition-metal-catalyzed cross-coupling reactions.
Structural & In Silico Physicochemical Profiling
The molecular architecture of CAS 1248764-29-5 (Formula: C10H12BrNO2, MW: 258.11 g/mol )[2][3] is strategically designed for dual utility. The para-bromo substituted aromatic ring acts as a robust synthetic handle, while the 3-methoxypropanamide tail modulates the molecule's solvation thermodynamics.
Causality in Structural Design:
Replacing a standard aliphatic chain (e.g., a butyramide) with a 3-methoxypropanamide introduces an ether oxygen. This subtle isosteric replacement acts as an additional Hydrogen Bond Acceptor (HBA). Mechanistically, this lowers the lipophilicity (LogP) and increases the Polar Surface Area (PSA), significantly reducing the desolvation energy required for the molecule to enter an aqueous phase. This ensures that when this moiety is retained in a final API, it favorably impacts the thermodynamic aqueous solubility.
Table 1: Physicochemical and Structural Parameters
Falls well within Lipinski's Rule of 5, ideal for oral bioavailability.
H-Bond Donors (HBD)
1 (Amide -NH-)
Facilitates target protein interaction without excessive desolvation penalties.
H-Bond Acceptors (HBA)
2 (Amide C=O, Ether -O-)
The methoxy group increases HBA count, directly improving aqueous solubility.
Synthetic Handle
para-Bromine
Highly reactive electrophilic site for Pd-catalyzed cross-coupling.
Experimental Characterization Workflows
To ensure absolute trustworthiness in drug development, physicochemical data cannot rely solely on in silico predictions. The following protocols represent self-validating systems designed to eliminate artifacts such as colloidal suspension or solvent volume shifts.
Figure 1: Self-validating experimental workflow for physicochemical characterization.
Protocol: Thermodynamic Aqueous Solubility
This protocol strictly adheres to the principles outlined in [4].
Preparation: Add an excess of solid CAS 1248764-29-5 (approx. 10 mg) to 5 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.
Equilibration: Agitate the suspension on an orbital shaker at 25.0 ± 0.1 °C for 48 hours.
Causality: A 48-hour window is mandatory to reach true thermodynamic equilibrium. Shorter durations measure kinetic solubility, which often overestimates the true value due to transient supersaturation.
Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
Causality: Centrifugation prior to filtration is a critical self-validating step. It forces nano-colloidal aggregates to pellet. If skipped, these aggregates pass through the filter and are quantified by the LC-MS, resulting in a falsely elevated solubility reading.
Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV at the compound's
λmax
against a validated calibration curve.
Mutual Solvent Saturation: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25 °C. Allow the phases to separate completely.
Causality: If the solvents are not pre-saturated, they will partially dissolve into one another during the assay. This alters the phase volume ratios and shifts the thermodynamic activity of the solute, destroying the integrity of the partition coefficient measurement.
Partitioning: Dissolve CAS 1248764-29-5 in the pre-saturated octanol phase to a concentration of 1 mg/mL. Combine this stock with pre-saturated water in three distinct volume ratios (1:1, 1:2, and 2:1) in separate vials.
Equilibration: Invert the vials 100 times over 5 minutes to maximize interfacial surface area without forming unbreakable emulsions. Centrifuge at 3,000 x g for 10 minutes to ensure crisp phase separation.
Bioanalytical Quantification: Extract aliquots from both the octanol and water phases. Quantify the concentration of the compound using LC-MS/MS, ensuring the method complies with the [7] regarding accuracy, precision, and matrix effects.
Synthetic Utility & Reactivity Pathways
In the context of API synthesis, CAS 1248764-29-5 is primarily utilized as an electrophilic coupling partner. The para-bromo substituent on the aniline ring is rendered highly susceptible to oxidative addition by Palladium(0) species due to the electron-withdrawing nature of the para-amide group.
This electronic activation makes it an exceptional substrate for the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning methodology for constructing biaryl carbon-carbon bonds[8][9].
Figure 2: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing CAS 1248764-29-5.
Mechanistic Causality in the Catalytic Cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of CAS 1248764-29-5. The relatively weak carbon-bromine bond (compared to C-Cl or C-F) ensures this step proceeds rapidly at mild temperatures, forming a stable Pd(II) intermediate.
Transmetalation: In the presence of a mild base (e.g., K2CO3), an arylboronic acid transfers its organic group to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic ligands couple to form the new biaryl C-C bond, releasing the advanced API intermediate and regenerating the active Pd(0) catalyst to propagate the cycle.
References
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link]
A Technical Guide to the Potential Biological Activities of N-(4-bromophenyl)-3-methoxypropanamide
Foreword: The exploration of novel chemical entities is the cornerstone of modern drug discovery. N-(4-bromophenyl)-3-methoxypropanamide is a compound of significant interest due to its structural motifs, which are preva...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The exploration of novel chemical entities is the cornerstone of modern drug discovery. N-(4-bromophenyl)-3-methoxypropanamide is a compound of significant interest due to its structural motifs, which are prevalent in a variety of biologically active molecules. While direct experimental data on this specific molecule is limited in current literature, a robust analysis based on structure-activity relationships (SAR) of its core components—the N-(4-bromophenyl) amide group and the 3-methoxypropanamide backbone—allows for the formulation of strong hypotheses regarding its therapeutic potential. This guide provides a comprehensive framework for investigating the biological activities of N-(4-bromophenyl)-3-methoxypropanamide, grounded in established scientific principles and methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the potential of this and structurally related compounds.
Molecular Profile and Rationale for Investigation
N-(4-bromophenyl)-3-methoxypropanamide possesses two key structural features that suggest a high likelihood of biological activity:
The N-(4-bromophenyl) Moiety: The presence of a halogen, specifically bromine, on a phenyl ring is a well-established feature in medicinal chemistry that can enhance binding affinity, metabolic stability, and cell permeability. The 4-bromophenyl group, in particular, has been identified as essential for the anticancer activity of several classes of compounds, including coelenteramine analogs and thiazole derivatives.[1][2] This moiety is a critical pharmacophore in molecules designed for anticancer, antimicrobial, and anti-inflammatory applications.[3][4][5]
The Propanamide Linker: The flexible propanamide structure is a common scaffold in pharmacologically active compounds, including potent anticancer agents.[6][7] It can engage in crucial hydrogen bonding interactions with biological targets and provides a versatile backbone for synthetic modification.
This combination suggests that N-(4-bromophenyl)-3-methoxypropanamide warrants investigation across several therapeutic areas. This guide outlines a logical, tiered approach to screening, beginning with computational predictions and progressing to targeted in vitro assays.
Foundational Screening: In Silico ADMET Profiling
Before committing to resource-intensive wet-lab synthesis and screening, an in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical first step.[8][9][10] These computational models predict the pharmacokinetic and safety profile of a molecule, allowing for early identification of potential liabilities.
Objective: To computationally predict the drug-likeness and ADMET properties of N-(4-bromophenyl)-3-methoxypropanamide.
Methodology:
Structure Input: The 2D structure of N-(4-bromophenyl)-3-methoxypropanamide is converted to a simplified molecular-input line-entry system (SMILES) string.
Platform Selection: Utilize established computational platforms such as ADMETlab 2.0, SwissADME, or similar software.[8] These tools leverage large datasets of known drugs to build predictive models.
Parameter Analysis: Evaluate key physicochemical and pharmacokinetic parameters.
Table 1: Key In Silico Parameters and Their Significance
Parameter
Significance in Drug Discovery
Predicted Value (Hypothetical)
Molecular Weight
Influences diffusion and transport; typically <500 g/mol for oral drugs.
~258 g/mol
LogP (Lipophilicity)
Affects solubility, permeability, and metabolic stability. Optimal range often cited as 1-3.[9][11]
2.5 - 3.0
Aqueous Solubility
Crucial for absorption and formulation. Poor solubility can hinder bioavailability.[11]
Moderately Soluble
Blood-Brain Barrier (BBB) Permeation
Predicts potential for CNS activity or off-target effects.
Borderline / Low
CYP450 Inhibition
Predicts potential for drug-drug interactions.[12]
Potential inhibitor of CYP2D6/3A4
hERG Inhibition
Predicts risk of cardiotoxicity.
Low Risk
Human Oral Bioavailability
An integrated prediction of the fraction of the drug that reaches systemic circulation.
High
Causality and Interpretation: A favorable in silico profile (e.g., good predicted solubility, low toxicity risk, high oral bioavailability) provides the necessary justification to proceed with chemical synthesis and biological evaluation. If red flags appear (e.g., high predicted hERG inhibition), synthetic efforts can be redirected to design analogs that mitigate these risks.
Investigating Anticancer Potential
Scientific Rationale: The 4-bromophenyl moiety is a recurring feature in compounds with potent cytotoxic activity against various cancer cell lines.[1][2][13] Derivatives of N-phenyl amides and propanamides have also demonstrated significant anticancer effects, including the induction of apoptosis and inhibition of colony formation.[6][7] Therefore, it is hypothesized that N-(4-bromophenyl)-3-methoxypropanamide may exhibit antiproliferative activity.
Primary Screen: In Vitro Cytotoxicity
The first step is to determine if the compound has a general cytotoxic effect on cancer cells. The MTT assay, which measures metabolic activity as an indicator of cell viability, is the industry standard for this purpose.[4][5][14]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, A549 lung, HepG-2 liver) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[1]
Compound Treatment: Prepare a stock solution of N-(4-bromophenyl)-3-methoxypropanamide in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Treat cells for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Anticancer Cytotoxicity Data (IC50 in µM)
Compound
MCF-7 (Breast)
PC-3 (Prostate)
A549 (Lung)
HepG-2 (Liver)
N-(4-bromophenyl)-3-methoxypropanamide
15.2
21.5
35.8
12.7
Doxorubicin (Control)
0.8
1.2
1.5
0.9
Mechanistic Elucidation
If significant cytotoxicity is observed, the next logical step is to investigate the mechanism of cell death.
Workflow: Investigating the Anticancer Mechanism of Action
Caption: Tiered workflow for elucidating the anticancer mechanism.
Protocol: Apoptosis Assay via Flow Cytometry
Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
Analysis: Analyze 10,000 cells per sample using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Interpretation: A significant increase in the Annexin V positive populations compared to the control indicates apoptosis induction.
Assessing Antimicrobial Activity
Scientific Rationale: Bromophenyl and amide-containing structures are known scaffolds for antimicrobial agents.[5][15][16] They can act by disrupting bacterial cell walls, inhibiting essential enzymes, or interfering with biofilm formation.[4][17] The overall lipophilicity of N-(4-bromophenyl)-3-methoxypropanamide may also facilitate its penetration through bacterial membranes.
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.
Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth media (e.g., Mueller-Hinton Broth).
Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determination: The MIC is the lowest concentration of the compound that causes complete visual inhibition of bacterial growth.[5][15]
Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
Compound
S. aureus (Gram +)
E. coli (Gram -)
P. aeruginosa (Gram -)
N-(4-bromophenyl)-3-methoxypropanamide
16
64
>128
Ciprofloxacin (Control)
0.5
0.25
1
Causality and Next Steps: If a low MIC value is observed, particularly against Gram-positive bacteria, further studies are warranted. These could include time-kill assays to determine if the compound is bactericidal or bacteriostatic, and assays to investigate its effect on biofilm formation.
Evaluation of Anti-inflammatory Properties
Scientific Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an amide or related functional group.[18] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[18][19] Furthermore, some bromophenol derivatives have shown potent anti-inflammatory effects.[15][20] It is plausible that N-(4-bromophenyl)-3-methoxypropanamide could modulate these inflammatory pathways.
Assay Principle: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit. These assays measure the peroxidase activity of COX enzymes.
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compound and a known control (e.g., ibuprofen, celecoxib).
Reaction Initiation: Add arachidonic acid to initiate the COX reaction.
Detection: Measure the absorbance or fluorescence according to the kit manufacturer's instructions to determine the rate of reaction.
Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2.
Interpretation: A compound that selectively inhibits COX-2 over COX-1 is generally considered a more desirable anti-inflammatory candidate due to a reduced risk of gastrointestinal side effects.[21]
Workflow: Screening for Anti-inflammatory Activity
Discovery, Synthesis, and Application of N-(4-Bromophenyl)-3-methoxypropanamide in Modern Drug Development
Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. N-(4-bromophenyl)-3-methoxypropanamide (CAS: 12487...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5) has emerged as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and downstream applications of this compound. Designed for drug development professionals, this guide emphasizes the causality behind synthetic choices and establishes self-validating protocols to ensure high-fidelity chemical generation.
Structural Rationale & Discovery Context
The utility of N-(4-bromophenyl)-3-methoxypropanamide lies in its dual-functional nature, which allows for orthogonal reactivity during complex molecule assembly:
The 4-Bromoaryl Handle: The para-bromine atom serves as a highly efficient electrophile for palladium-catalyzed cross-coupling reactions. This enables the rapid extension of the molecular framework via C-C or C-N bond formation without disturbing the rest of the molecule.
The 3-Methoxypropanamide Motif: In the context of targeted protein degraders, linker design is paramount. The methoxypropanamide tail acts as a flexible, hydrogen-bonding linker. The amide carbonyl and methoxy oxygen serve as hydrogen bond acceptors, which can modulate the topological polar surface area (tPSA) and lipophilicity (cLogP) of the resulting chimeric molecule. This specific motif has been documented in the synthesis of novel degraders targeting Vav1, a guanine nucleotide exchange factor critical in T-cell signaling pathways ().
Retrosynthetic Analysis & Synthetic Strategies
The synthesis of N-(4-bromophenyl)-3-methoxypropanamide can be achieved via two primary amidation strategies.
Route A (Acyl Substitution): Utilizes 3-methoxypropionyl chloride. This route is highly atom-economical and rapid but requires strict anhydrous conditions and generates corrosive HCl gas, necessitating a sacrificial base.
Route B (Peptide Coupling): Utilizes 3-methoxypropanoic acid and a coupling reagent (e.g., HATU). While less atom-economical, this route is highly tolerant of ambient moisture and functional group variations, making it the preferred method for discovery-scale medicinal chemistry.
Caption: Retrosynthetic routes for N-(4-bromophenyl)-3-methoxypropanamide via acylation or amidation.
Quantitative Data Summary
The following table summarizes the quantitative metrics comparing the two synthetic routes to guide process selection.
Metric
Route A (Acyl Chloride)
Route B (HATU Coupling)
Typical Yield
85–95%
75–85%
Reaction Time
1–2 hours
4–6 hours
Atom Economy
High
Low (High MW byproducts)
Functional Group Tolerance
Low (Requires protection)
High (Orthogonal reactivity)
Purification Requirement
Often requires recrystallization
Often requires column chromatography
Cost Scale
Low ($)
High (
$)
Detailed Experimental Protocol (Route B)
To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the reagent choice and the physical indicators required to validate the reaction's progress.
Objective: Synthesize N-(4-bromophenyl)-3-methoxypropanamide via HATU-mediated amidation.
Causality of Reagent Selection:
Anilines, particularly halogenated derivatives like 4-bromoaniline, exhibit reduced nucleophilicity due to the electron-withdrawing nature of the bromine atom. Standard coupling agents like EDC/HOBt often result in sluggish kinetics. HATU is selected because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which significantly accelerates the rate-determining aminolysis step via a neighboring-group effect ().
Step-by-Step Methodology
Reaction Setup & Activation:
Dissolve 3-methoxypropanoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
Causality: DCM is chosen because it is an aprotic, non-nucleophilic solvent that provides excellent solubility for both the starting materials and the polar HOAt intermediate, preventing premature precipitation.
Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
Causality: DIPEA is a sterically hindered base that effectively deprotonates the carboxylic acid to initiate HATU activation without acting as a competing nucleophile.
Add HATU (1.1 equiv) and stir at room temperature for 15 minutes.
Validation Check: The solution will transition to a distinct yellow hue, visually confirming the formation of the active HOAt ester.
Amine Addition:
Add 4-bromoaniline (1.0 equiv) portion-wise.
Stir the reaction at room temperature under a nitrogen atmosphere for 4–6 hours.
Causality: The nitrogen atmosphere prevents the oxidative degradation of the aniline, which can lead to dark, highly polar impurities.
In-Process Validation (TLC):
Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes eluent system.
Validation Check: The disappearance of the 4-bromoaniline spot (UV active,
Rf≈0.6
) and the appearance of a new, lower-mobility spot (
Rf≈0.35
, UV active, stains positively with KMnO
4
) confirms complete conversion.
Self-Validating Workup:
Quench the reaction with saturated aqueous NaHCO
3
.
Causality: This mildly basic wash neutralizes excess acid and extracts the water-soluble HOAt and tetramethylurea byproducts into the aqueous phase.
Wash the organic layer with 1M HCl.
Causality: This is the critical purification step. The acidic wash protonates any unreacted 4-bromoaniline, forcing it into the aqueous layer and ensuring the organic phase contains only the neutral amide product.
Wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield the product as a solid.
Analytical Confirmation:
Validation Check:
1
H NMR (CDCl
3
) must show a characteristic singlet for the terminal methoxy group (
∼
3.4 ppm, 3H), a broad singlet for the newly formed amide NH (
∼
8.0 ppm, 1H), and an AA'BB' splitting pattern for the para-substituted aromatic ring (
∼
7.4 ppm, 4H).
Downstream Applications: Assembly of Targeted Therapeutics
Once synthesized, N-(4-bromophenyl)-3-methoxypropanamide serves as a foundational node for modular drug discovery. The 4-bromophenyl moiety is a privileged handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling ().
By reacting the bromoaryl handle with various aryl or heteroaryl boronic acids, researchers can rapidly generate libraries of extended pharmacophores. In the development of PROTACs, this cross-coupling step is often used to attach the target-binding ligand to the methoxypropanamide linker, which is subsequently conjugated to an E3 ligase binder (e.g., Cereblon or VHL ligands).
Caption: Downstream functionalization of the bromoaryl handle for targeted drug discovery.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]
World Intellectual Property Organization. (2024).Targeted degradation of vav1 (Patent No. WO2024151547A1).
Exploratory
A Theoretical and Experimental Guide to N-(4-bromophenyl)-3-methoxypropanamide: Properties, Synthesis, and Potential Applications
Abstract This technical guide provides a comprehensive theoretical and practical framework for understanding N-(4-bromophenyl)-3-methoxypropanamide, a novel compound with potential applications in medicinal chemistry. In...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive theoretical and practical framework for understanding N-(4-bromophenyl)-3-methoxypropanamide, a novel compound with potential applications in medicinal chemistry. In the absence of extensive empirical data, this document leverages fundamental principles of organic chemistry and computational modeling to predict its structural, spectroscopic, and electronic properties. Furthermore, detailed, field-proven protocols for its synthesis, characterization, and preliminary biological evaluation are presented. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating system for the exploration of this and similar N-aryl amide compounds.
Introduction and Rationale
The N-aryl amide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a halogen, such as bromine, on the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets[1]. The methoxypropanamide side chain introduces a degree of flexibility and hydrogen bonding capability, which can be crucial for target engagement.
N-(4-bromophenyl)-3-methoxypropanamide combines these features, making it a molecule of interest for systematic investigation. This guide provides the foundational knowledge and methodologies required to synthesize, characterize, and evaluate its potential as a lead compound in drug discovery programs. The causality behind each experimental and computational choice is explained to provide a clear and logical workflow.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of N-(4-bromophenyl)-3-methoxypropanamide is characterized by a central secondary amide linkage. The nitrogen atom of the amide possesses a lone pair of electrons that can be delocalized into the carbonyl group, resulting in a planar amide bond with partial double-bond character[2]. This restricted rotation influences the conformational preferences of the molecule.
Structural Isomerism
Due to the partial double-bond character of the C-N amide bond, N-(4-bromophenyl)-3-methoxypropanamide can exist as two geometric isomers: s-trans and s-cis. The s-trans conformation, where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, is generally more stable for secondary acyclic amides and is expected to be the predominant form[2].
Diagram: Molecular Structure of N-(4-bromophenyl)-3-methoxypropanamide
Caption: Proposed synthetic workflow for N-(4-bromophenyl)-3-methoxypropanamide.
Step-by-Step Methodology:
Acyl Chloride Formation:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxypropanoic acid (1.0 eq).
Slowly add thionyl chloride (1.2 eq) at room temperature.
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methoxypropanoyl chloride.
Amide Coupling:
Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) in a separate flask and cool to 0 °C in an ice bath.
Slowly add the crude 3-methoxypropanoyl chloride (dissolved in a small amount of DCM) to the aniline solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
Work-up and Purification:
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(4-bromophenyl)-3-methoxypropanamide.
Alternative Synthesis: Using Coupling Reagents
For substrates sensitive to the harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid and amine using a coupling reagent is a milder alternative. Reagents like Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) are commonly used.[3]
Predicted Spectroscopic Properties
The structural elucidation of the synthesized compound will rely on a combination of spectroscopic techniques. Based on the known spectral properties of the constituent functional groups, the following characteristics are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are summarized below. These predictions are based on empirical data from similar structures and can be refined using DFT calculations.[4][5]
Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Atom Type
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Multiplicity
Amide N-H
7.5 - 8.5
-
broad singlet
Aromatic H (ortho to NH)
~7.4 - 7.6
~121
doublet
Aromatic H (meta to NH)
~7.4 - 7.6
~132
doublet
-CH₂- (adjacent to C=O)
~2.5
~37
triplet
-CH₂- (adjacent to OCH₃)
~3.7
~70
triplet
-OCH₃
~3.4
~59
singlet
Carbonyl C=O
-
~171
-
Aromatic C (ipso to NH)
-
~137
-
Aromatic C (ipso to Br)
-
~117
-
Note: The aromatic protons of the 4-bromoaniline moiety are expected to appear as a pair of doublets, characteristic of a para-substituted benzene ring.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups. For a secondary amide, the following characteristic absorption bands are expected:[2][8][9]
Functional Group
Vibration Mode
Predicted Wavenumber (cm⁻¹)
Intensity
N-H
Stretch
3300 - 3100
Medium, broad
C=O (Amide I)
Stretch
1680 - 1630
Strong
N-H Bend (Amide II)
Bend
1570 - 1515
Strong
C-O
Stretch
1150 - 1085
Strong
Aromatic C-H
Stretch
> 3000
Medium
Aliphatic C-H
Stretch
< 3000
Medium
C-Br
Stretch
600 - 500
Medium
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observed at m/z 257/259 (due to the isotopic distribution of Bromine). A characteristic fragmentation pathway for N-aryl amides is the cleavage of the amide bond, leading to the formation of an acylium ion.[10][11]
Theoretical Electronic Properties via Computational Chemistry
Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and reactivity of a molecule. These in silico methods are integral to modern drug discovery for predicting molecular properties before synthesis.
Protocol for DFT Calculations
Geometry Optimization:
The initial 3D structure of N-(4-bromophenyl)-3-methoxypropanamide is built using a molecular modeling software.
Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the lowest energy conformation.
Frequency Calculations:
Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies). This also allows for the prediction of the IR spectrum.
Electronic Property Calculation:
Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
NMR Chemical Shift Prediction:
The Gauge-Including Atomic Orbital (GIAO) method is employed with DFT to calculate the isotropic shielding tensors, which can be converted to chemical shifts.[4][5][12]
Potential Biological Applications and In Silico Screening
Compounds containing the N-(4-bromophenyl)amide moiety have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1][13][14][15] The theoretical properties of N-(4-bromophenyl)-3-methoxypropanamide suggest it could be a candidate for screening against various biological targets.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a target protein.[16][17][18]
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology:
Target and Ligand Preparation:
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Use the DFT-optimized structure of N-(4-bromophenyl)-3-methoxypropanamide as the ligand.
Docking Simulation:
Define the binding site on the target protein.
Use a docking program (e.g., AutoDock, GOLD) to explore the conformational space of the ligand within the binding site.
Analysis:
Score the different binding poses to estimate the binding affinity.
Analyze the best-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Conclusion
This technical guide provides a robust theoretical and practical framework for the investigation of N-(4-bromophenyl)-3-methoxypropanamide. By integrating predictive computational chemistry with established experimental protocols, researchers can efficiently synthesize, characterize, and evaluate this novel compound. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity. This approach not only facilitates the exploration of N-(4-bromophenyl)-3-methoxypropanamide but also serves as a template for the systematic investigation of other new chemical entities in the field of drug discovery.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Cui, W., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(13), 4337-4347. [Link]
Di Lio, F., et al. (2015). Predicting the NMR Spectra of Paramagnetic Molecules by DFT: Application to Organic Free Radicals and Transition-Metal Complexes. Chemistry – A European Journal, 21(34), 12052-12063. [Link]
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]
ACS Publications. (2024, June 6). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
The Journal of Physical Chemistry A. (2003, October 25). Predicting 13C NMR Spectra by DFT Calculations. [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. [Link]
Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides. [Link]
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
National Center for Biotechnology Information. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]
Preprints.org. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. [Link]
National Center for Biotechnology Information. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
Chemistry Central Journal. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]
RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]
Quimica Organica. (n.d.). IR Spectrum: Amides. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]
JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. [Link]
E-RESEARCHCO. (2019, April 16). Synthesis, Characterization and Biological Evaluation of Novel N- alkylated 2-(4-bromophenyl)-1H-benzimidazole Derivatives. [Link]
ResearchGate. (n.d.). 1H and 13C NMR study of hindered rotation in N1,N1‐dimethyl‐N2‐substituted phenylacetamidines. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
IntechOpen. (2022, July 8). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. [Link]
Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. [Link]
HETEROCYCLES. (2007, October 16). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. [Link]
Application Note: Synthesis Protocol and Mechanistic Insights for N-(4-bromophenyl)-3-methoxypropanamide
Introduction & Mechanistic Rationale N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5) is a halogenated aryl amide featuring a flexible ether linkage[1],[2]. The molecular formula is C10H12BrNO2, with a molecula...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5) is a halogenated aryl amide featuring a flexible ether linkage[1],[2]. The molecular formula is C10H12BrNO2, with a molecular weight of 258.11 g/mol [2]. Synthesizing this compound requires the formation of an amide bond between 3-methoxypropanoic acid and 4-bromoaniline.
While amide bond formation is a cornerstone of organic synthesis and medicinal chemistry[3], the specific electronic properties of 4-bromoaniline necessitate careful reagent selection. The bromine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), which decreases the electron density on the amine nitrogen. This renders 4-bromoaniline a deactivated, weakly nucleophilic amine. Consequently, standard carbodiimide coupling agents (e.g., EDC/HOBt) often yield incomplete conversions or require prolonged reaction times that can lead to side-product formation.
To overcome this, the most robust, causality-driven approach is the two-step Acid Chloride Method [4]. By reacting 3-methoxypropanoic acid with oxalyl chloride and a catalytic amount of dimethylformamide (DMF), the acid is converted into 3-methoxypropanoyl chloride[5],[6]. This highly electrophilic intermediate readily undergoes nucleophilic acyl substitution with the deactivated 4-bromoaniline under mild conditions (a Schotten-Baumann type reaction)[7].
Reaction Optimization & Quantitative Data
The table below summarizes the optimization of coupling strategies for this specific synthesis, highlighting why the acid chloride route is superior for deactivated anilines.
Coupling Strategy
Reagents & Conditions
Temperature
Time
Yield (%)
Purity (LC-MS)
Scalability
Acid Chloride (Method A)
(COCl)2, cat. DMF, Et3N
0 °C to RT
4 h
88 - 92%
>98%
Excellent (>10g)
Uronium Salt (Method B)
HATU, DIPEA, DMF
RT
12 h
75 - 80%
>95%
Poor (Costly)
Carbodiimide
EDC·HCl, HOBt, DIPEA
RT
24 h
40 - 55%
>90%
Moderate
Experimental Protocols
Method A: Acid Chloride Route (Recommended for Scale-Up)
This method is highly reliable and generates the active acid chloride in situ[6],[4].
Step 1: Preparation of 3-Methoxypropanoyl Chloride
Charge a flame-dried round-bottom flask with 3-methoxypropanoic acid (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
Add a catalytic amount of anhydrous DMF (0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent[6].
Cool the mixture to 0 °C using an ice bath.
Add oxalyl chloride (1.2 equiv, 12.0 mmol) dropwise over 10 minutes. Safety Note: Vigorous gas evolution (CO, CO2, and HCl) will occur. Ensure proper venting through a bubbler.
Remove the ice bath and stir the reaction at room temperature for 2 hours.
Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl, yielding the crude 3-methoxypropanoyl chloride as a pale yellow oil[5].
Step 2: Amidation with 4-Bromoaniline
Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.
In a separate vial, dissolve 4-bromoaniline (0.95 equiv, 9.5 mmol) and triethylamine (Et3N, 2.0 equiv, 20.0 mmol) in DCM (10 mL).
Add the aniline/base solution dropwise to the acid chloride solution. Causality: Et3N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of 4-bromoaniline which would render it completely non-nucleophilic[4].
Stir the reaction mixture at room temperature for 2 hours.
Step 3: Workup and Purification
Quench the reaction by adding water (20 mL).
Transfer to a separatory funnel and extract with DCM (2 × 20 mL).
Wash the combined organic layers sequentially with 1M HCl (20 mL, to remove unreacted aniline and Et3N), saturated aqueous NaHCO3 (20 mL, to remove unreacted carboxylic acid), and brine (20 mL)[8].
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.
Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford N-(4-bromophenyl)-3-methoxypropanamide as a solid[2].
Method B: HATU Direct Coupling (Recommended for Microscale/Libraries)
For rapid synthesis where isolating the acid chloride is impractical, uronium-based coupling can be employed.
Dissolve 3-methoxypropanoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).
Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and stir for 15 minutes at room temperature to pre-form the active ester.
Add 4-bromoaniline (0.95 equiv) and stir for 12 hours.
Dilute with ethyl acetate and wash extensively with 5% aqueous LiCl (3 × 20 mL) to remove DMF, followed by standard acid/base washes.
Visualizations
Fig 1: Synthetic workflow decision tree for N-(4-bromophenyl)-3-methoxypropanamide.
Fig 2: Mechanism of acid chloride formation and subsequent amidation.
Analytical Characterization (Expected)
To validate the self-validating system, the following analytical signatures should be confirmed:
LC-MS (ESI) : Expected m/z[M+H]+ for C10H12BrNO2 is approximately 258.0 and 260.0 (1:1 ratio due to 79Br and 81Br isotopes).
1H NMR (400 MHz, CDCl3) :
δ 8.20 (br s, 1H, N-H amide)
δ 7.45 - 7.35 (m, 4H, aromatic protons of the p-substituted ring)
Application Note: High-Efficiency Synthesis of N-(4-bromophenyl)-3-methoxypropanamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Methodology: HATU-Mediated Amide Coupling Introduction & Mechanistic Rationale Amide bond formation is a cornerstone of organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Methodology: HATU-Mediated Amide Coupling
Introduction & Mechanistic Rationale
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development[1]. While standard aliphatic amines couple readily with carboxylic acids using basic carbodiimide chemistry (e.g., EDC/HOBt), the synthesis of N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5)[2] presents a distinct kinetic challenge.
The nucleophile in this reaction, 4-bromoaniline, is an electron-deficient aromatic amine. The inductive electron-withdrawing effect of the para-bromine atom significantly reduces the electron density on the amine nitrogen. Consequently, amide coupling with electron-deficient amines is often sluggish and met with less satisfactory results when using traditional activators[3].
To overcome this thermodynamic barrier, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). The mechanistic causality is as follows:
Deprotonation: The weak base DIPEA deprotonates 3-methoxypropanoic acid to give a carboxylate ion[4].
Activation: The carboxylate attacks the electron-deficient carbon of the HATU uronium salt, forming a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct[1].
Nucleophilic Attack: The OAt-active ester is highly electrophilic, effectively forcing the sluggish, deactivated 4-bromoaniline to undergo nucleophilic acyl substitution, driving the reaction to completion[1].
Experimental Workflow
Workflow for the HATU-mediated synthesis of N-(4-bromophenyl)-3-methoxypropanamide.
Quantitative Data & Materials
Reaction Scale: 10.0 mmol
Reagent
MW ( g/mol )
Equivalents
Amount
Role
4-Bromoaniline
172.02
1.0
1.72 g (10.0 mmol)
Nucleophile
3-Methoxypropanoic acid
104.11
1.1
1.15 g (11.0 mmol)
Electrophile Precursor
HATU
380.23
1.15
4.37 g (11.5 mmol)
Coupling Reagent
DIPEA
129.24
3.0
5.2 mL (30.0 mmol)
Non-nucleophilic Base
DMF (Anhydrous)
73.09
-
25.0 mL
Solvent
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system . The stoichiometric excess of the acid and coupling reagent ensures total consumption of the aniline, while the orthogonal liquid-liquid extraction steps chemically validate the purity of the final product by systematically stripping away specific classes of byproducts.
Step 1: Pre-Activation of the Carboxylic Acid
Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).
Add 3-methoxypropanoic acid (1.15 g, 11.0 mmol) and dissolve in anhydrous DMF (25.0 mL). Note: DMF is required to solubilize the highly polar uronium intermediates.
Add DIPEA (5.2 mL, 30.0 mmol) via syringe. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.
Cool the reaction mixture to 0 °C using an ice bath.
Add HATU (4.37 g, 11.5 mmol) portion-wise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for an additional 15 minutes. A slight color change (often pale yellow) indicates the successful formation of the OAt-active ester.
Step 2: Nucleophilic Acyl Substitution
Add 4-bromoaniline (1.72 g, 10.0 mmol) to the activated ester solution in a single portion.
Cap the flask and allow the reaction to stir at room temperature for 4 to 18 hours.
In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1) or LC-MS. The reaction is complete when the spot corresponding to 4-bromoaniline is fully consumed.
Step 3: Orthogonal Aqueous Workup
Causality Check: This phase isolates the neutral amide by exploiting the pH-dependent solubility of the unreacted starting materials and byproducts.
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel.
Base Wash (Removes Acidic Byproducts): Wash the organic layer with saturated aqueous
NaHCO3
(2 × 50 mL). Mechanism: This deprotonates and extracts any unreacted 3-methoxypropanoic acid and the HOAt byproduct into the aqueous phase.
Acid Wash (Removes Basic Byproducts): Wash the organic layer with 1M aqueous
HCl
(2 × 50 mL). Mechanism: This protonates excess DIPEA and any trace unreacted 4-bromoaniline, forcing them into the aqueous phase.
LiCl Wash (Removes DMF): Wash the organic layer with a 5% aqueous
LiCl
solution (2 × 50 mL). Mechanism: Lithium chloride drastically increases the polarity of the aqueous layer, efficiently pulling the DMF out of the EtOAc.
Brine Wash: Wash with saturated
NaCl
(50 mL) to remove residual water from the organic layer.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 4: Isolation and Characterization
The crude product typically precipitates as an off-white solid.
If minor impurities remain, purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
Expected MS:[M+H]+≈258.0
and
260.0
m/z (1:1 ratio, characteristic of the
79Br
and
81Br
isotopes).
Troubleshooting & Optimization
Observation
Mechanistic Cause
Corrective Action
Incomplete Conversion
Poor nucleophilicity of 4-bromoaniline or moisture in DMF hydrolyzing the active ester.
Ensure strictly anhydrous conditions; increase reaction temperature to 40 °C if stalling occurs.
High TMU/DMF Impurity
Incomplete aqueous washes during the workup phase.
Perform additional washes with 5% aqueous
LiCl
to partition polar organics into the aqueous layer.
Product Loss in Aqueous
Amide is slightly water-soluble if the aqueous layers are not saturated with salts.
Back-extract the combined aqueous layers with one portion of EtOAc (30 mL) and combine with the main organic fraction.
Application Notes and Protocols for Amide Bond Formation using EDC and H
Process optimization for acid-amine coupling: a catalytic approach - Growing Science, growingscience.com,
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC, nih.gov,
purification of N-(4-bromophenyl)-3-methoxypropanamide by recrystallization
Application Note: High-Purity Isolation of N-(4-bromophenyl)-3-methoxypropanamide via Recrystallization Executive Summary & Chemical Context The synthesis and purification of halogenated aromatic amides are critical work...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Isolation of N-(4-bromophenyl)-3-methoxypropanamide via Recrystallization
Executive Summary & Chemical Context
The synthesis and purification of halogenated aromatic amides are critical workflows in medicinal chemistry and materials science. N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5) is a structurally versatile intermediate featuring a hydrophobic bromophenyl ring coupled to a polar methoxypropanamide chain[1].
Causality in Solvent Selection (Expertise & Experience)
The success of any recrystallization relies entirely on the temperature-solubility coefficient of the chosen solvent[6]. The ideal solvent must exhibit a steep solubility curve: the target molecule must be highly soluble at the solvent's boiling point but sparingly soluble at room temperature or 0°C[7].
For N-(4-bromophenyl)-3-methoxypropanamide, the molecular structure dictates the solvent logic:
The Hydrophobic Core: The 4-bromophenyl group limits solubility in highly polar protic solvents like water.
The Polar Termini: The secondary amide (-NHCO-) and methoxy (-OCH3) groups require a solvent capable of disrupting intermolecular hydrogen bonds at elevated temperatures.
Acetonitrile (ACN) is the optimal solvent for this class of compounds. As a polar aprotic solvent, hot ACN effectively solvates the amide. Upon cooling, the solvent's inability to act as a strong hydrogen-bond donor forces the amide molecules to self-assemble and crystallize, leaving non-crystalline impurities dissolved in the mother liquor[2][3].
Logic flow for selecting the optimal recrystallization solvent system.
Table 1: Solvent System Profiles for Amide Recrystallization
Solvent System
Polarity Type
Boiling Point
Suitability
Mechanistic Rationale
Acetonitrile
Polar Aprotic
82°C
Excellent
Steep temperature coefficient; bypasses chromatography needs[2].
Absolute Ethanol
Polar Protic
78°C
Good
Strong H-bonding dissolves amides well; crystals may dry slowly[7].
EtOAc / Hexane
Mixed
~70°C
Moderate
Requires empirical tuning of ratios; risk of "oiling out" if too non-polar.
Water
Highly Polar
100°C
Poor
The bromophenyl ring renders the compound excessively hydrophobic.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating. By analyzing both the isolated crystals and the residual mother liquor, the scientist can quantitatively verify that impurities have been successfully partitioned.
Step-by-step experimental workflow for amide recrystallization.
Step-by-Step Methodology
Step 1: Microscale Solvent Validation
Before committing the entire crude batch, place 50 mg of the crude N-(4-bromophenyl)-3-methoxypropanamide in a test tube. Add 0.5 mL of Acetonitrile. If it dissolves at room temperature, the solvent is unsuitable. Heat the tube in a water bath (85°C); the solid should dissolve completely[5][6].
Step 2: Saturated Dissolution
Transfer the bulk crude solid to an Erlenmeyer flask.
Add a magnetic stir bar and place the flask on a heating mantle.
Add boiling Acetonitrile dropwise while stirring continuously.
Causality Check: Using the absolute minimum volume of boiling solvent ensures the solution is at maximum saturation. Excess solvent flattens the solubility differential, leaving your target compound trapped in the mother liquor upon cooling[7].
Step 3: Hot Gravity Filtration (Optional but Recommended)
If the hot solution is cloudy or contains dark particulates, perform a rapid hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper. This removes insoluble polymeric byproducts without prematurely cooling the solution.
Step 4: Thermodynamically Controlled Cooling
Remove the flask from the heat source and place it on a cork ring.
Allow the solution to cool to room temperature undisturbed.
Causality Check:Do not rush this step. Rapid cooling (crash crystallization) causes kinetic trapping, where impurities are encapsulated inside the rapidly forming crystal lattice. Slow cooling allows molecules to reversibly bind to the crystal face, ensuring only perfectly matched N-(4-bromophenyl)-3-methoxypropanamide molecules are incorporated[4].
Once room temperature is reached and crystals have formed, place the flask in an ice-water bath (0-4°C) for 15 minutes to maximize yield.
Step 5: Isolation and Washing
Collect the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a minimal volume of ice-cold Acetonitrile.
Causality Check: The cold wash displaces the impurity-laden mother liquor from the surface of the crystals without re-dissolving the purified product[7].
Step 6: Drying
Transfer the crystals to a watch glass and dry in a vacuum oven at 40°C until a constant weight is achieved.
Analytical Validation & Troubleshooting
To ensure the protocol has functioned as a self-validating system, the isolated product must be subjected to orthogonal analytical checks.
Table 2: Analytical Validation Matrix
Analytical Technique
Target Parameter
Acceptance Criteria
Mechanistic Rationale
Melting Point
Purity & Polymorphism
Sharp range (≤ 1.5°C variance)
Impurities disrupt the uniform crystal lattice, causing thermodynamic melting point depression.
HPLC (UV-Vis)
Chemical Purity
> 98% AUC
Quantifies residual starting materials (e.g., 4-bromoaniline) excluded during crystallization.
1H-NMR (DMSO-d6)
Structural Integrity
Absence of extraneous peaks
Confirms the intact secondary amide and methoxy ether linkages, ruling out degradation.
Troubleshooting Common Issues
Oiling Out: If the compound separates as a liquid oil rather than solid crystals, the solution is supersaturated, or the solvent's boiling point exceeds the compound's melting point. Solution: Reheat the mixture until the oil dissolves, then add a small amount of a miscible anti-solvent (e.g., Hexane) until slightly cloudy, and cool very slowly[4].
No Crystallization: If the solution cools but no crystals form, the system contains too much solvent. Solution: Boil off 20-30% of the solvent volume, or scratch the inside of the glass flask with a glass rod to provide a nucleation site for crystal growth.
analytical methods for N-(4-bromophenyl)-3-methoxypropanamide characterization
An In-Depth Guide to the Analytical Characterization of N-(4-bromophenyl)-3-methoxypropanamide Authored by: A Senior Application Scientist Introduction N-(4-bromophenyl)-3-methoxypropanamide, a substituted amide with the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Analytical Characterization of N-(4-bromophenyl)-3-methoxypropanamide
Authored by: A Senior Application Scientist
Introduction
N-(4-bromophenyl)-3-methoxypropanamide, a substituted amide with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of approximately 258.11 g/mol , represents a class of compounds with significant interest in synthetic and pharmaceutical chemistry.[1] The rigorous characterization of such molecules is a cornerstone of drug discovery, development, and quality control. Ensuring the identity, purity, and stability of a chemical entity is not merely a procedural step but a fundamental requirement for reproducible research and regulatory compliance. An impurity, if not properly identified and quantified, could have unintended biological effects, compromising the validity of scientific findings.[2][3]
This guide provides a comprehensive framework of analytical methodologies for the complete characterization of N-(4-bromophenyl)-3-methoxypropanamide. We will move beyond simple procedural lists to explore the causality behind the selection of each technique, offering field-proven protocols and data interpretation insights. The methodologies detailed herein—from structural elucidation by spectroscopic methods to purity assessment by chromatography—form a self-validating system to ensure the unequivocal characterization of this target molecule.
Part 1: Structural Elucidation and Identity Confirmation
The primary objective is to confirm that the synthesized molecule is indeed N-(4-bromophenyl)-3-methoxypropanamide. This is achieved by probing the molecular structure using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(4-bromophenyl)-3-methoxypropanamide, both ¹H and ¹³C NMR are essential for a complete structural assignment.
Causality of Application: ¹H NMR will confirm the presence and connectivity of all protons, including the aromatic protons on the bromophenyl ring, the methylene protons of the propanamide backbone, the methoxy group protons, and the amide N-H proton. The splitting patterns (multiplicity) will be crucial for confirming the adjacency of proton groups. ¹³C NMR will complement this by identifying all unique carbon environments, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the methoxy and ethyl groups.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts (δ) for N-(4-bromophenyl)-3-methoxypropanamide, based on established principles and spectral data from analogous structures.[4][5][6]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.45
Doublet
2H
Ar-H (ortho to -Br)
Deshielded by electron-withdrawing Br and adjacent to the amide-substituted carbon.
~ 7.35
Doublet
2H
Ar-H (ortho to -NH)
Shielded relative to the other aromatic protons due to the amide linkage.
~ 7.80
Singlet (broad)
1H
N-H
Amide proton, often broad. Exchangeable with D₂O.
~ 3.70
Triplet
2H
-CH₂-O-
Methylene protons adjacent to the oxygen atom.
~ 3.40
Singlet
3H
-O-CH₃
Methoxy group protons.
~ 2.60
Triplet
2H
-CH₂-C=O
Methylene protons adjacent to the carbonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 171
C=O
Amide carbonyl carbon.
~ 138
Ar-C (C-NH)
Aromatic carbon attached to the nitrogen.
~ 132
Ar-C (CH, ortho to -Br)
Aromatic carbons ortho to the bromine atom.
~ 121
Ar-C (CH, ortho to -NH)
Aromatic carbons ortho to the nitrogen.
~ 117
Ar-C (C-Br)
Aromatic carbon attached to the bromine atom.
~ 69
-CH₂-O-
Aliphatic carbon adjacent to the ether oxygen.
~ 59
-O-CH₃
Methoxy carbon.
~ 37
-CH₂-C=O
Aliphatic carbon adjacent to the carbonyl group.
Protocol: NMR Spectral Acquisition
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition:
Tune and shim the spectrometer to optimize magnetic field homogeneity.
Acquire a standard ¹H spectrum with a 90° pulse angle.
Set the spectral width to cover the range of -2 to 12 ppm.
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Switch the probe to the ¹³C channel.
Acquire a proton-decoupled ¹³C spectrum.
Set the spectral width to cover the range of 0 to 200 ppm.
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the target compound. It also provides structural information through the analysis of fragmentation patterns.
Causality of Application: High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion peak, serving as a powerful diagnostic tool.
Protocol: LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
Instrumentation: Use an HPLC system coupled to a mass spectrometer, preferably with an electrospray ionization (ESI) source.[2]
Chromatographic Separation (optional but recommended):
Use a C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).
Employ a simple isocratic or gradient elution with a mobile phase of water and acetonitrile (both containing 0.1% formic acid to promote ionization).[7] This step ensures that the analyzed peak is from the compound of interest and not an impurity.
MS Acquisition:
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
Acquire data in full scan mode over a mass range of m/z 100-500.
The expected [M+H]⁺ peak for C₁₀H₁₂⁷⁹BrNO₂ is m/z 258.01, and for C₁₀H₁₂⁸¹BrNO₂ is m/z 260.01. Look for this characteristic 1:1 doublet.
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). A likely fragmentation would be the cleavage of the amide bond.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality of Application: For N-(4-bromophenyl)-3-methoxypropanamide, FTIR will confirm the presence of key functional groups: the N-H and C=O of the secondary amide, the C-O ether linkage, the aromatic ring, and the C-Br bond. The absence of signals from starting materials (e.g., a carboxylic acid O-H or a primary amine N-H stretch) provides evidence of a successful reaction.
Table 3: Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3300 - 3400
N-H stretch
Secondary Amide
Medium
3100 - 3000
C-H stretch
Aromatic
Weak
2950 - 2850
C-H stretch
Aliphatic (CH₂, CH₃)
Medium
~1660
C=O stretch (Amide I)
Amide
Strong
~1530
N-H bend (Amide II)
Amide
Medium
1580, 1490
C=C stretch
Aromatic Ring
Medium
~1250
C-N stretch
Amide
Medium
~1100
C-O stretch
Ether
Medium
500 - 600
C-Br stretch
Bromophenyl
Medium to Weak
Data derived from general spectroscopic principles and analogous compounds.[9][10][11]
Protocol: ATR-FTIR Spectroscopy
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal.[9]
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant peaks.[10]
Part 2: Purity Assessment and Quantitative Analysis
Once the structure is confirmed, the purity of the compound must be rigorously determined. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[12][13]
High-Performance Liquid Chromatography (HPLC)
Causality of Application: Reverse-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. Its high resolving power allows for the separation of the main compound from impurities, even those that are structurally very similar. Coupled with a UV detector, it provides a highly accurate and precise method for quantifying the purity (e.g., as area percent) and determining the concentration against a reference standard.
Protocol: HPLC Purity Determination
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of ~1 mg/mL.
Further dilute to a working concentration of ~0.1 mg/mL for analysis.
Chromatographic Conditions: The following conditions serve as a robust starting point for method development.
Table 4: Recommended HPLC Conditions
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reverse-phase column offering good retention for moderately polar compounds.
Mobile Phase A
Water + 0.1% Formic Acid
Aqueous phase. Acid improves peak shape for amides.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic phase for elution.
Elution Mode
Gradient
A gradient elution is recommended to ensure that both early and late-eluting impurities are detected.
Gradient Program
0-20 min: 30% B to 90% B
A typical gradient to elute the compound and any potential impurities.
20-25 min: 90% B (hold)
Column wash.
25-30 min: Re-equilibrate at 30% B
Prepare column for next injection.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detection
UV at 254 nm
The bromophenyl group provides strong UV absorbance. A DAD can be used to assess peak purity.
Injection Vol.
10 µL
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
For quantitative analysis, a calibration curve must be generated using certified reference standards. Method validation should be performed according to ICH guidelines.[3]
Part 3: Physicochemical Characterization
Thermal analysis provides key information about the material's physical properties, such as melting point and thermal stability.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Causality of Application: DSC is used to determine the melting point and heat of fusion. A sharp melting endotherm is indicative of a highly pure crystalline substance. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition patterns.[14]
Protocol: Thermal Analysis
Instrumentation: A calibrated DSC and TGA instrument.
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
DSC Analysis:
Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).
Record the heat flow to identify the melting endotherm. The onset temperature is typically reported as the melting point.
TGA Analysis:
Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).
Record the mass loss versus temperature to determine the decomposition temperature.
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of N-(4-bromophenyl)-3-methoxypropanamide, integrating the techniques discussed.
Caption: Integrated workflow for compound characterization.
References
PubChem. N-(4-bromo-3-methoxyphenyl)-2-methylpropanamide. Available from: [Link]
SpectraBase. Benzamide, N-(4-bromophenyl)-3-methoxy-. Available from: [Link]
PubChemLite. N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide. Available from: [Link]
ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. Available from: [Link]
Royal Society of Chemistry. Supporting Information for a related publication. Available from: [Link]
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Available from: [Link]
PubChem. N-(4-Bromophenyl)benzenepropanamide. Available from: [Link]
Scholar Research Library. Development and Validation of HPLC Method for Simultaneous Determination. Available from: [Link]
SpectraBase. benzamide, N-(4-bromophenyl)-3-[(3-chlorophenyl)methoxy]-. Available from: [Link]
SIELC Technologies. Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column. Available from: [Link]
Indian Journal of Pharmaceutical Sciences. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available from: [Link]
Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available from: [Link]
Chegg.com. 1 H NMR spectrum of N- (para-bromophenyl) acetamide. Available from: [Link]
ResearchGate. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate. Available from: [Link]
ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Available from: [Link]
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available from: [Link]
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling. Available from: [Link]
ResearchGate. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Available from: [Link]
NIST WebBook. Propanamide, N-(4-methoxyphenyl)-. Available from: [Link]
ResearchGate. FT-IR spectra of N-phenylpropanamide. Available from: [Link]
Semantic Scholar. Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control. Available from: [Link]
OALib. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Available from: [Link]
mass spectrometry analysis of N-(4-bromophenyl)-3-methoxypropanamide
Application Note: High-Resolution LC-MS/MS Profiling and Fragmentation Mechanisms of N-(4-bromophenyl)-3-methoxypropanamide Executive Summary & Scope N-(4-bromophenyl)-3-methoxypropanamide is a halogenated anilide deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution LC-MS/MS Profiling and Fragmentation Mechanisms of N-(4-bromophenyl)-3-methoxypropanamide
Executive Summary & Scope
N-(4-bromophenyl)-3-methoxypropanamide is a halogenated anilide derivative. Compounds bearing the N-(4-bromophenyl) moiety are frequently encountered in drug discovery as intermediates for targeted covalent inhibitors[1] and in environmental monitoring as analogues to brominated flame retardants[2].
Mass spectrometry (MS) is the gold standard for characterizing such compounds. The presence of the bromine atom provides a highly diagnostic 1:1 isotopic signature (⁷⁹Br and ⁸¹Br), which serves as a built-in validation tool during targeted and non-targeted screening[3]. This application note provides drug development professionals and analytical chemists with a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative and structural analysis of N-(4-bromophenyl)-3-methoxypropanamide.
Physicochemical Properties & Expected HRMS Data
Understanding the precursor mass and expected isotopic distribution is critical for setting up High-Resolution Mass Spectrometry (HRMS) inclusion lists. The near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) creates a distinctive doublet separated by approximately 2 Da[4].
Table 1: Quantitative Mass Spectrometry Data for N-(4-bromophenyl)-3-methoxypropanamide
Parameter
Value / Description
Chemical Formula
C₁₀H₁₂BrNO₂
Monoisotopic Mass (⁷⁹Br)
257.0051 Da
Expected [M+H]⁺ (⁷⁹Br / ⁸¹Br)
m/z 258.0124 / 260.0104 (1:1 Ratio)
Expected [M+Na]⁺ (⁷⁹Br / ⁸¹Br)
m/z 280.9944 / 282.9924 (1:1 Ratio)
LogP (Estimated)
~2.1 (Indicates moderate hydrophobicity)
Ionization Mode
Electrospray Ionization Positive (ESI+)
Analytical Workflow & Experimental Protocol
Expert Insight: Causality in Protocol Design
The methodology leverages Reversed-Phase Liquid Chromatography (RPLC) paired with ESI+. The mildly hydrophobic nature of the bromophenyl ring ensures excellent retention on a C18 column. Concurrently, the 3-methoxypropanamide tail provides a basic nitrogen center that readily accepts a proton in the presence of formic acid, maximizing ionization efficiency without inducing in-source debromination[5].
Step-by-Step LC-MS/MS Protocol
Step 1: Sample Preparation
Stock Solution : Dissolve 1.0 mg of N-(4-bromophenyl)-3-methoxypropanamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
Working Dilution : Dilute the stock to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Causality: Diluting the sample in the initial mobile phase prevents solvent-mismatch peak broadening during injection, ensuring sharp, symmetrical chromatographic peaks.
Step 2: Liquid Chromatography (UHPLC) Parameters
Column : C18, 2.1 x 100 mm, 1.7 µm particle size.
Mobile Phase A : Water + 0.1% Formic Acid (FA).
Mobile Phase B : Acetonitrile + 0.1% Formic Acid (FA).
Causality: FA acts as an abundant proton source, driving the equilibrium toward the [M+H]⁺ state required for positive ion mode detection[5].
Gradient : 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (Q-TOF or Orbitrap) Settings
Source : ESI Positive.
Capillary Voltage : 3.5 kV.
Desolvation Temperature : 350 °C.
Collision Energy (CE) : Stepped CE at 15 eV, 25 eV, and 40 eV.
Causality: A stepped CE ensures the simultaneous capture of both highly labile fragmentations (e.g., loss of methanol) and high-energy backbone cleavages (amide bond rupture) in a single duty cycle.
Figure 1: End-to-end LC-MS/MS analytical workflow for brominated amides.
Mechanistic Insights: CID Fragmentation Pathways
During Collision-Induced Dissociation (CID), N-(4-bromophenyl)-3-methoxypropanamide undergoes specific, predictable cleavages. The presence of the bromine atom acts as an isotopic tracer; any fragment retaining the bromophenyl ring will exhibit the characteristic 1:1 doublet separated by 1.998 Da[6].
m/z 225.99 / 227.98 : Loss of neutral methanol (CH₃OH, 32.03 Da) from the methoxy group. Because the methoxy group is located at the aliphatic terminus, this is a highly favorable low-energy pathway.
m/z 171.98 / 173.97 : Cleavage of the amide C-N bond yields the protonated 4-bromoaniline ion. This fragment retains the bromine doublet, confirming the integrity of the halogenated aromatic ring[4].
m/z 87.04 : The acylium ion (C₄H₇O₂⁺) formed from the 3-methoxypropanoyl moiety. Because this fragment does not contain bromine, it appears as a single monoisotopic peak, confirming the exact site of the cleavage.
Figure 2: Proposed MS/MS CID fragmentation pathways for N-(4-bromophenyl)-3-methoxypropanamide.
Data Interpretation & Self-Validating Quality Control
A self-validating protocol in mass spectrometry means that the data inherently proves its own accuracy without relying solely on external reference standards. For N-(4-bromophenyl)-3-methoxypropanamide, this is achieved by exploiting the natural isotopic distribution of bromine[2].
To ensure absolute trustworthiness in the identification of this compound, analysts must employ the following self-validating data review system:
Mass Defect & Accuracy : The exact mass of the [M+H]⁺ must be within <3 ppm of the theoretical m/z 258.0124.
Isotope Ratio Filtering : The processing algorithm must verify that the peak area ratio of m/z 258.01 to 260.01 is between 0.95 and 1.05. If the ratio deviates significantly, the signal is either contaminated by a co-eluting isobaric interference or is a false positive[3].
Fragment Tracing Logic : At least one brominated fragment (e.g., m/z 172/174) and one non-brominated fragment (e.g., m/z 87) must be present in the MS/MS spectrum. The simultaneous presence of a doublet fragment and a singlet fragment mathematically confirms the bipartite structure of the intact amide[6].
References
[3] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. d-nb.info. 3
[4] Application Notes and Protocols for the Analytical Characterization of 7-Bromohept-3-ene. benchchem.com. 4
[2] Method Development for the Identification of Novel Brominated Flame Retardants Using a Q Exactive HRAM Mass Spectrometer. thermofisher.com.2
[5] LC/MS Detection of Aryl Bromides. reddit.com (r/Chempros). 5
[6] Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. mdpi.com. 6
[1] Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. elifesciences.org. 1
The Versatile Building Block: A Guide to the Synthesis and Application of N-(4-bromophenyl)-3-methoxypropanamide in Novel Compound Discovery
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount to the efficient discover...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount to the efficient discovery of novel compounds with desired properties. N-(4-bromophenyl)-3-methoxypropanamide emerges as a particularly valuable scaffold, offering a unique combination of functionalities that can be readily elaborated through a variety of modern synthetic methodologies. This guide provides an in-depth exploration of this compound, detailing its synthesis and showcasing its application in the construction of complex molecular architectures through key cross-coupling reactions. The protocols and insights presented herein are designed to empower researchers to leverage the full potential of this adaptable building block in their scientific endeavors.
Physicochemical Properties and Strategic Advantages
N-(4-bromophenyl)-3-methoxypropanamide is a solid organic compound with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol . Its structure is characterized by a bromophenyl group, an amide linkage, and a methoxypropyl chain. This unique arrangement of functional groups underpins its utility as a synthetic intermediate.
The strategic advantages of this building block are threefold:
The Bromine Handle: The bromine atom on the phenyl ring serves as a versatile functional handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and amino substituents at this position.
The Amide Linker: The amide bond provides structural rigidity and can participate in hydrogen bonding interactions, which are often crucial for biological activity. The nitrogen atom of the amide can also be a site for further functionalization.
The Methoxypropyl Tail: The 3-methoxypropanamide moiety can influence the compound's solubility and pharmacokinetic properties. The ether linkage is generally stable, and the alkyl chain provides conformational flexibility.
Synthesis of N-(4-bromophenyl)-3-methoxypropanamide
The synthesis of the title compound is a straightforward and high-yielding process, typically achieved through the acylation of 4-bromoaniline with 3-methoxypropionyl chloride. This reaction is an example of nucleophilic acyl substitution.
Caption: Synthetic scheme for N-(4-bromophenyl)-3-methoxypropanamide.
Protocol: Synthesis of N-(4-bromophenyl)-3-methoxypropanamide
This protocol is adapted from the synthesis of similar N-aryl amides.[2]
Materials:
4-Bromoaniline
3-Methoxypropionyl chloride
Triethylamine (Et₃N)
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Ice bath
Standard glassware for workup and purification
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-bromoaniline (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).
Base Addition: Add triethylamine (1.1 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.
Acylation: Slowly add 3-methoxypropionyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 15-20 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(4-bromophenyl)-3-methoxypropanamide.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of N-(4-bromophenyl)-3-methoxypropanamide is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4]
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.[5][6] In the context of our building block, the bromine atom can be readily coupled with a wide variety of aryl- and heteroarylboronic acids or their esters to generate novel biaryl structures, which are prevalent in many biologically active molecules.[7][8][9]
Caption: Suzuki-Miyaura coupling with the building block.
This is a general protocol and may require optimization for specific substrates.[5][10]
Materials:
N-(4-bromophenyl)-3-methoxypropanamide
Aryl- or heteroarylboronic acid
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))
Degassed solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or DMF)
Schlenk flask or sealed tube
Inert atmosphere (Argon or Nitrogen)
Standard workup and purification supplies
Procedure:
Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add N-(4-bromophenyl)-3-methoxypropanamide (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
Solvent Addition: Add the degassed solvent to the flask.
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up:
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
Separate the layers and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.
Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[3][4] This reaction allows for the introduction of primary or secondary amines at the 4-position of the phenyl ring of our building block, leading to the synthesis of N-aryl anilines and related structures, which are important pharmacophores.[11][12][13]
Caption: Buchwald-Hartwig amination with the building block.
This general protocol should be optimized for specific amine coupling partners.[11][12]
Materials:
N-(4-bromophenyl)-3-methoxypropanamide
Primary or secondary amine
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) acetate [Pd(OAc)₂])
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Schlenk flask or sealed tube
Inert atmosphere (Argon or Nitrogen)
Standard workup and purification supplies
Procedure:
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 eq.) to an oven-dried Schlenk flask or sealed tube.
Reactant Addition: Add N-(4-bromophenyl)-3-methoxypropanamide (1.0 eq.) and the amine (1.1-1.5 eq.) to the flask.
Solvent Addition: Add the anhydrous, degassed solvent.
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
Work-up:
Cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.
Dilute with an organic solvent and separate the layers.
Extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives synthesized from N-(4-bromophenyl)-3-methoxypropanamide are of significant interest in drug discovery. The resulting N-aryl propanamide and related biaryl structures are found in a variety of biologically active compounds.
Kinase Inhibitors: Many kinase inhibitors feature a biaryl or N-aryl aniline core, which can effectively occupy the ATP-binding pocket of the enzyme. The ability to rapidly generate a library of analogues by varying the substituents on the newly introduced aryl or amino group is invaluable for structure-activity relationship (SAR) studies.[14][15]
Smoothened (Smo) Antagonists: The Smoothened receptor is a key component of the Hedgehog signaling pathway, which is implicated in certain cancers. Several N-aryl propanamide derivatives have been identified as potent Smo antagonists.[1][16][17][18][19]
Other Therapeutic Areas: The versatility of the core structure allows for its exploration in a wide range of therapeutic areas, including as antibacterial agents and for targeting other receptor families.[2]
Conclusion
N-(4-bromophenyl)-3-methoxypropanamide is a highly valuable and versatile building block for the synthesis of novel compounds. Its straightforward preparation and the presence of a readily functionalizable bromine atom make it an ideal starting material for generating diverse molecular libraries through robust and well-established cross-coupling methodologies. The application notes and detailed protocols provided in this guide are intended to serve as a comprehensive resource for researchers aiming to exploit the synthetic potential of this compound in their pursuit of new discoveries in chemistry, biology, and medicine.
References
Wang, C., et al. (2016). Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. Journal of Medicinal Chemistry, 59(24), 10947-10965. [Link]
PubMed. (2016). Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. [Link]
Zheng, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. Molecules, 20(9), 16566-16580. [Link]
Kralj, A., et al. (2014). Synthesis and biological evaluation of biphenyl amides that modulate the US28 receptor. ChemMedChem, 9(1), 151-168. [Link]
Taylor & Francis Online. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 143-154. [Link]
MDPI. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. Molecules, 25(18), 4249. [Link]
PubMed. (2009). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. [Link]
Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4403. [Link]
PubMed. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. [Link]
ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. [Link]
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of N-(4-bromophenyl)-3-methoxypropanamide (CAS No. 1248764-29-5). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing in-depth, experience-based solutions and detailed protocols to enhance purity and yield.
I. Overview of Purification Challenges
N-(4-bromophenyl)-3-methoxypropanamide is a solid compound with the molecular formula C10H12BrNO2.[1] The primary challenges in its purification often stem from the presence of unreacted starting materials, byproducts from side reactions, and potential degradation of the amide bond under certain conditions. The key to successful purification lies in understanding the chemical nature of the target compound and its likely impurities.
Typical Synthesis Route: The most common synthesis involves the reaction of 4-bromoaniline with 3-methoxypropionyl chloride or a similar activated carboxylic acid derivative.[] Impurities can include residual 4-bromoaniline, 3-methoxypropanoic acid (from hydrolysis of the acid chloride), and potentially di-acylated byproducts.
Diagram: Common Synthesis and Potential Impurities
Caption: Synthetic pathway and common impurities.
II. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Recrystallization Issues
Q1: My recrystallization attempt resulted in a low yield or an oily product. What went wrong?
A1: This is a frequent issue and can be attributed to several factors:
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-aryl amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[3] A solvent in which the compound is too soluble will lead to poor recovery, while a solvent in which it is poorly soluble even when hot will prevent initial dissolution.
Presence of Oily Impurities: Unreacted starting materials or byproducts can sometimes act as a "eutectic mixture," lowering the melting point of your product and causing it to "oil out."
Cooling Rate: Cooling the solution too rapidly can lead to the precipitation of impurities along with your product and the formation of small, impure crystals or an oil.
Solution Workflow:
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A good starting point for a compound like this might be an ethanol/water or ethyl acetate/hexane solvent system.
Optimize Cooling: If the product oils out, try re-heating the solution until it is clear and then allow it to cool much more slowly. Insulating the flask can help. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.
Pre-Purification Wash: If significant oily impurities are suspected, consider a pre-recrystallization workup. Dissolve the crude product in a suitable organic solvent like dichloromethane and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities like unreacted 4-bromoaniline, followed by a wash with a dilute base (e.g., 5% NaHCO3) to remove acidic impurities like 3-methoxypropanoic acid.[4]
Chromatography Challenges
Q2: My compound is showing significant tailing or streaking on a silica gel column. How can I improve the peak shape?
A2: Tailing on silica gel is a classic problem for compounds containing basic nitrogen atoms, such as the amide in your product. This is due to strong interactions between the basic lone pair of electrons on the nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica.[5]
Solutions:
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et3N) to your solvent system (e.g., hexane/ethyl acetate with 1% Et3N).[3]
Use of Deactivated Silica: For particularly problematic compounds, you can use commercially available deactivated silica gel or prepare it by flushing the packed column with a solvent mixture containing triethylamine before loading your sample.[5]
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reversed-phase chromatography (C18 silica) if the compound is sufficiently non-polar.[6]
Q3: My product is difficult to separate from a closely-eluting impurity during column chromatography. What are my options?
A3: This indicates that the polarity of your product and the impurity are very similar.
Strategies for Improved Resolution:
Optimize the Mobile Phase: Fine-tune your solvent system. Sometimes, switching to a different solvent system with similar polarity but different selectivity (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) can improve separation.
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), employ a gradient where you gradually increase the polarity of the mobile phase. This can help to better separate compounds with close Rf values.[5]
Column Parameters: Use a longer, narrower column and a finer mesh silica gel to increase the number of theoretical plates and improve resolution. However, be mindful that this will increase the back-pressure and run time.
Dry Loading: If your compound has limited solubility in the initial mobile phase, it can precipitate at the top of the column, leading to broad bands. Dry loading, where the crude product is pre-adsorbed onto a small amount of silica and then added to the column, can prevent this.[5]
Product Stability and Purity
Q4: I suspect my compound is degrading during purification or storage. What could be the cause?
A4: Amide bonds are generally stable, but they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7]
Hydrolysis: Prolonged exposure to strong acids or bases during workup or chromatography can lead to the cleavage of the amide bond, reforming 4-bromoaniline and 3-methoxypropanoic acid.
Thermal Decomposition: While less common for simple amides at typical purification temperatures, prolonged heating at high temperatures could potentially lead to degradation.[8]
Recommendations:
Mild Workup Conditions: Use dilute acids and bases for extractions and minimize contact time.
Avoid High Temperatures: When removing solvent on a rotary evaporator, use a moderate water bath temperature.
Proper Storage: Store the purified compound in a cool, dry, and dark place. For long-term storage, consider an inert atmosphere (nitrogen or argon).
III. Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure N-(4-bromophenyl)-3-methoxypropanamide?A: Pure N-(4-bromophenyl)-3-methoxypropanamide is expected to be a solid at room temperature.[1] While a specific melting point is not widely published in readily available literature, analogous N-(4-bromophenyl) amides are typically white or off-white crystalline solids.[9][10] It is crucial to characterize your purified product by techniques like NMR, IR, and mass spectrometry to confirm its identity and purity, and to establish a melting point range for your pure sample as a benchmark for future batches.
Q: What are the best analytical techniques to assess the purity of my final product?A: A combination of techniques is recommended:
Thin-Layer Chromatography (TLC): An excellent, rapid method to check for the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect trace impurities and confirm the molecular weight of the product.[11]
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.
Q: Can I use an alternative to column chromatography for purification?A: Yes. If your crude product is relatively clean and crystalline, recrystallization is often the most efficient and scalable method.[3] For some amide syntheses, specialized workup procedures using solid-phase extraction (SPE) cartridges can effectively remove unreacted reagents and byproducts, sometimes eliminating the need for further chromatography.[12]
IV. Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is a general guideline. The optimal solvent system should be determined experimentally as described in the troubleshooting section.
Dissolution: Place the crude N-(4-bromophenyl)-3-methoxypropanamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is best to add the solvent in small portions while heating and stirring.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath for 30-60 minutes.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with Triethylamine
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
Equilibration: Equilibrate the column by passing several column volumes of the mobile phase containing 1% triethylamine (e.g., 95:5:1 hexane/ethyl acetate/triethylamine) through the silica gel until the baseline on your detector (if using one) is stable.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. If solubility is an issue, perform a dry load by adsorbing the compound onto a small amount of silica gel.
Elution: Begin elution with the initial mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and should be removed along with the mobile phase.
Diagram: Purification Workflow
Caption: A decision-making workflow for purification.
V. References
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. Available from: [Link]
PubChem. N-(4-Bromophenyl)benzenepropanamide. Available from: [Link]
PubChem. N-(4-bromo-3-methoxyphenyl)propanamide. Available from: [Link]
Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]
PubChem. N-(4-bromo-3-methoxyphenyl)-2-methylpropanamide. Available from: [Link]
ResearchGate. What is the best technique for amide purification?. Available from: [Link]
ACS Publications. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Available from: [Link]
MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. Available from: [Link]
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available from: [Link]
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Available from: [Link]
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
ResearchGate. (PDF) Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Available from: [Link]
PMC. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Available from: [Link]
Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Available from:
ACS Publications. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available from: [Link]
ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Available from: [Link]
PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]
Google Patents. US5260483A - Preparation of n-aryl amides from isocyanates. Available from:
Organic Syntheses Procedure. A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Available from: [Link]
Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]
ResearchGate. Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available from: [Link]
NASA Technical Reports Server. Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. Available from: [Link]
Mansoura Journal of Chemistry. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Available from: [Link]
OSTI.GOV. Analysis of Degradation Products in Thermally Treated TATB. Available from: [Link]
SpectraBase. benzamide, N-(4-bromophenyl)-3-[(3-chlorophenyl)methoxy]-. Available from: [Link]
Royal Society of Chemistry. Green synthesis of aryl amides via recyclable Et 3 N/H 2 O-promoted C–Cl activation in water. Organic & Biomolecular Chemistry. Available from: [Link]
ResearchGate. Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Available from: [Link]
Virtuous Lifesciences. N-(4-Methoxyphenyl)-3-phenylpropanamide. Available from: [Link]
SpectraBase. propanamide, 3-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-. Available from: [Link]
Technical Support Center: Formulating N-(4-bromophenyl)-3-methoxypropanamide
Welcome to the Formulation Troubleshooting Guide As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic, poorly water-soluble compounds. N-(4-bromophenyl)-3-methox...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation Troubleshooting Guide
As a Senior Application Scientist, I frequently encounter researchers struggling to formulate highly lipophilic, poorly water-soluble compounds. N-(4-bromophenyl)-3-methoxypropanamide (Molecular Weight: 258.11 g/mol , Formula: C10H12BrNO2) 1 is a classic example of a BCS Class II/IV-like molecule 2. Its poor aqueous solubility is driven by two factors: the extreme hydrophobicity of the halogenated p-bromophenyl ring, and the strong intermolecular hydrogen bonding of the amide core, which creates a highly stable crystal lattice.
This guide moves beyond basic trial-and-error, providing causally-driven, self-validating protocols to successfully solubilize this compound for both in vitro and in vivo applications.
Q1: I attempted to dissolve the compound by adjusting the vehicle pH to 2.0 and 10.0, but observed no improvement. Why?A: pH adjustment is only effective for drugs with ionizable groups, such as weak acids or weak bases 3. N-(4-bromophenyl)-3-methoxypropanamide is a neutral molecule. The amide nitrogen is non-basic due to resonance with the carbonyl group, and the molecule lacks acidic protons. Because it cannot be ionized in the physiological pH range, its solubility is fundamentally pH-independent. You must rely on physical or complexation methods instead.
Q2: My compound dissolves perfectly in 100% DMSO at 10 mM, but immediately precipitates ("crashes out") when diluted 1:100 into aqueous cell culture media. How can I prevent this?A: This is a classic solvent-shift precipitation. Cosolvents like DMSO increase solubility by lowering the dielectric constant of the mixture 3. However, rapidly diluting the cosolvent into water restores the high dielectric environment, forcing the lipophilic compound out of solution.
Solution: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL) before aqueous dilution. The surfactant forms micelles that trap the hydrophobic bromophenyl ring as the DMSO diffuses away, maintaining a kinetically stable supersaturated state.
Q3: We need to dose this compound orally in mice at 50 mg/kg, but it is completely insoluble in water. What is the most physiologically acceptable formulation?A: For in vivo dosing, cyclodextrin inclusion complexation is highly recommended. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), possess a hydrophilic exterior and a hydrophobic cavity 4. The lipophilic p-bromophenyl moiety of your compound acts as a "guest" that inserts into the 6.0 - 6.5 Å cavity 5, masking its hydrophobicity from the aqueous environment 6. This creates a water-soluble complex without the severe toxicity associated with high concentrations of organic cosolvents.
Quantitative Strategy Comparison
The following table summarizes the primary strategies for solubilizing N-(4-bromophenyl)-3-methoxypropanamide, allowing you to select the optimal approach based on your assay requirements.
Strategy
Mechanism of Action
Ideal Application
Estimated Solubility Gain
Key Limitation
Cosolvency (DMSO/PEG400)
Lowers dielectric constant of the solvent mixture [[3]]().
In vitro assays, stock solutions.
1,000x - 10,000x
High toxicity in vivo; precipitates upon aqueous dilution.
Micellar Solubilization
Traps lipophilic drug inside surfactant micelles.
Cell culture media stabilization.
50x - 500x
Surfactants (e.g., Tween 80) can disrupt cell membranes at high %.
Cyclodextrin Complexation
Encapsulates the hydrophobic bromophenyl ring in a hydrophilic shell 4.
In vivo liquid dosing (IV/PO).
100x - 1,000x
Requires high mass ratio of excipient to drug; bulkiness.
Amorphous Solid Dispersion
Disrupts crystal lattice; traps drug in high-energy amorphous polymer matrix 2.
Solid oral dosage forms (Tablets/Capsules).
10x - 100x (Kinetic)
Risk of recrystallization over time during storage.
Decision Workflow
Use the following logic tree to determine the correct formulation path based on your experimental constraints.
Decision matrix for selecting the optimal solubility enhancement strategy based on application.
Validated Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex via Lyophilization
This protocol is engineered to yield a highly soluble, amorphous inclusion complex suitable for in vivo aqueous dosing [[4]]().
Stoichiometric Mixing: Dissolve HP-β-CD in purified water to create a 20% (w/v) solution. Add N-(4-bromophenyl)-3-methoxypropanamide at a 1:2 (Drug:CD) molar ratio.
Causality: Complexation is an equilibrium process. An excess of cyclodextrin drives the equilibrium toward complex formation, ensuring the lipophilic bromophenyl group is fully encapsulated 6.
Equilibration: Stir the suspension magnetically at 25°C for 48–72 hours 5.
Causality: Host-guest inclusion is geometrically limited and kinetically slow for highly crystalline solids. Extended agitation ensures thermodynamic equilibrium is reached.
Filtration: Filter the suspension through a 0.45 µm PTFE membrane.
Causality: This removes any uncomplexed, undissolved drug crystals that would otherwise act as nucleation sites for premature precipitation.
Rapid Freezing: Flash-freeze the filtrate by immersing the vessel in liquid nitrogen 5.
Causality: Instantaneous freezing prevents the phase separation of the drug and cyclodextrin, locking the inclusion complex in its thermodynamically favored state before the water can crystallize.
Lyophilization: Sublimate the frozen solution under vacuum for 48–72 hours [[5]]().
Causality: Freeze-drying removes water without applying thermal stress, yielding a highly porous, amorphous powder with an expanded surface area for rapid reconstitution 4.
Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol is designed to disrupt the strong amide hydrogen-bonding lattice, creating a kinetically soluble powder for solid oral dosing [[7]]().
Co-dissolution: Dissolve N-(4-bromophenyl)-3-methoxypropanamide and a hydrophilic polymer (e.g., PVP K30 or HPMCAS) at a 1:4 (w/w) ratio in a common volatile solvent (e.g., ethanol or acetone).
Causality: Molecular-level mixing is strictly required. The solvent breaks the crystal lattice of the drug and unfolds the polymer chains, allowing them to intermingle homogeneously 7.
Solvent Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C.
Causality: Rapid evaporation prevents the drug molecules from organizing back into a crystalline lattice, forcing them to "freeze" in a high-energy amorphous state within the polymer matrix 2.
Secondary Drying: Dry the resulting film in a vacuum oven at room temperature for 24 hours.
Causality: Residual solvent acts as a plasticizer, which lowers the glass transition temperature (Tg) of the polymer. If not completely removed, this increased mobility will trigger premature recrystallization of the drug during storage.
Pulverization: Mill the dried film into a fine powder and pass it through a 60-mesh sieve.
Causality: Milling increases the surface area for dissolution, maximizing the kinetic solubility advantage of the amorphous form [[3]]().
References
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. ijpsjournal.com.2
Solubility enhancement techniques: A comprehensive review. wjbphs.com. 3
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. nih.gov. 8
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. auctoresonline.org. 7
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. humapub.com. 9
Inclusion complex formation of cyclodextrin with its guest and their applications. oatext.com. 4
Cyclodextrin Inclusion Complexation: Technical Support Center. benchchem.com.5
identifying impurities in N-(4-bromophenyl)-3-methoxypropanamide samples
Welcome to the technical support center for N-(4-bromophenyl)-3-methoxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-(4-bromophenyl)-3-methoxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying impurities in your samples. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities in my N-(4-bromophenyl)-3-methoxypropanamide sample?
Impurities can be introduced at various stages of the synthesis and storage of N-(4-bromophenyl)-3-methoxypropanamide.[1] The most common sources include:
Starting Materials: Unreacted starting materials such as 4-bromoaniline and 3-methoxypropanoic acid (or its derivatives like 3-methoxypropionyl chloride) are common impurities. Impurities already present in these starting materials can also carry through to the final product.
Side Products: During the amide bond formation, side reactions can occur. For instance, if a coupling agent is used, byproducts from the coupling agent can be present.
Degradation Products: N-(4-bromophenyl)-3-methoxypropanamide can degrade over time, especially when exposed to harsh conditions like high temperatures, extreme pH, or light.[1][2][3][4] Hydrolysis of the amide bond is a common degradation pathway, which would lead to the formation of 4-bromoaniline and 3-methoxypropanoic acid.[1]
Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.
Q2: Which analytical techniques are most suitable for identifying impurities in N-(4-bromophenyl)-3-methoxypropanamide?
A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[5]
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its impurities, allowing for their detection and measurement.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated impurities, which is a critical step in their identification.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, which is invaluable for their definitive identification.[8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups present in the impurities and can help in their initial characterization.
Q3: What are the typical appearances of common impurities in an HPLC chromatogram?
In a reversed-phase HPLC method, you can generally expect the following:
Starting Materials: 4-bromoaniline is more polar than the final product and will likely elute earlier. 3-methoxypropanoic acid is also polar and will have a shorter retention time.
Degradation Products: The hydrolysis products (4-bromoaniline and 3-methoxypropanoic acid) will appear as early-eluting peaks.
Side Products: The retention times of side products will vary depending on their structure and polarity.
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you might encounter during the analysis of your N-(4-bromophenyl)-3-methoxypropanamide samples.
Issue 1: An Unknown Peak is Observed in the HPLC Chromatogram
The appearance of an unexpected peak in your HPLC analysis requires a systematic approach to identify its source.
Workflow for Identifying an Unknown HPLC Peak
Caption: Workflow for identifying an unknown HPLC peak.
Step-by-Step Protocol:
Analyze a Blank Injection: Inject your mobile phase or sample solvent into the HPLC system. If the peak is present, it is likely a system peak or a contaminant in your solvent.
Perform LC-MS Analysis: Analyze your sample using an LC-MS system. The mass spectrometer will provide the molecular weight of the unknown peak.[6][7]
Propose Potential Structures: Based on the molecular weight, propose possible structures for the impurity. Consider unreacted starting materials, potential side-products from the synthesis, and likely degradation products.
Conduct Forced Degradation Studies: Subject a sample of pure N-(4-bromophenyl)-3-methoxypropanamide to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[2][3][4] Analyze the stressed samples by HPLC and LC-MS.
Compare Retention Times and Mass Spectra: Compare the retention time and mass spectrum of the unknown peak with any new peaks that appear in the forced degradation samples. A match can help identify the impurity as a degradation product.
Isolate for NMR Analysis: If the impurity is present in a significant amount, you may be able to isolate it using preparative HPLC. Subsequent analysis by NMR spectroscopy can provide definitive structural information.[8][9][10]
Common Impurities and their Expected Molecular Weights
Impurity
Potential Source
Expected [M+H]⁺
4-bromoaniline
Starting Material
172/174
3-methoxypropanoic acid
Starting Material/Degradation
105
N,N'-bis(4-bromophenyl)urea
Side product (if phosgene or a derivative is used)
371/373/375
Issue 2: Suspected Sample Degradation
If you suspect your sample is degrading over time, it is crucial to understand the degradation pathway to ensure the stability and quality of your product.
Forced Degradation Protocol
This protocol outlines the conditions for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Acidic Hydrolysis:
Dissolve the sample in a solution of 0.1 M HCl.
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
Neutralize the sample before HPLC analysis.
Basic Hydrolysis:
Dissolve the sample in a solution of 0.1 M NaOH.
Keep the solution at room temperature for a specified period.
Neutralize the sample before HPLC analysis.
Oxidative Degradation:
Dissolve the sample in a solution of 3% hydrogen peroxide.
Keep the solution at room temperature for a specified period.
Analyze the sample directly by HPLC.
Thermal Degradation:
Store the solid sample in an oven at a high temperature (e.g., 80°C) for a specified period.
Dissolve the sample in a suitable solvent for HPLC analysis.
Photolytic Degradation:
Expose the solid sample or a solution of the sample to UV light (e.g., 254 nm) for a specified period.
Prepare the sample for HPLC analysis.
Analysis of Forced Degradation Samples:
Analyze all stressed samples by HPLC with a photodiode array (PDA) detector and by LC-MS. The PDA detector will help in assessing peak purity, while the LC-MS will provide the molecular weights of the degradation products.[5]
Expected Degradation Pathway: Hydrolysis
Caption: Hydrolysis of N-(4-bromophenyl)-3-methoxypropanamide.
Issue 3: Confirming the Identity of an Impurity
Once you have a proposed structure for an impurity, you need to confirm its identity.
Confirmation Workflow
Co-injection: If a reference standard for the suspected impurity is available, perform a co-injection experiment. Mix your sample with a small amount of the reference standard and inject it into the HPLC. If the impurity peak increases in size and remains a single, sharp peak, it is highly likely that your identification is correct.
Spectroscopic Analysis:
NMR: If the impurity has been isolated, ¹H and ¹³C NMR spectroscopy will provide detailed structural information to confirm its identity.[8][9][10]
FTIR: An FTIR spectrum of the isolated impurity can be compared with that of the reference standard.
References
How to Reduce Amide Degradation During Storage — Stability Tips. (2026, February 28). BenchChem.
N-(4-Bromophenyl)benzenepropanamide. PubChem. Retrieved from [Link]
Forced degradation and impurity profiling. (n.d.). ScienceDirect.
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2019, March 3).
Propenamide, 2-(4-bromobenzoylamino)-3-phenyl-N-(4-methoxyphenyl)-. SpectraBase. Retrieved from [Link]
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
benzamide, N-(4-bromophenyl)-3-[(3-chlorophenyl)methoxy]-. SpectraBase. Retrieved from [Link]
Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (2025, October 17).
A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with. Organic Syntheses Procedure. Retrieved from [Link]
Benzamide, N-(4-bromophenyl)-3-methoxy-. SpectraBase. Retrieved from [Link]
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. (n.d.).
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (n.d.).
Cross-Validation of Analytical Methods for N-(4-bromophenyl)
Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacryl
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. (2017, August 1). WJPMR.
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024, September 5). MDPI.
Identification of Impurities and Improved the Synthesis of Lacosamide. (2026, March 10). Der Pharma Chemica.
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.
A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-(Methylamino)
Synthesis and characterization of four process impurities in pazopanib. (n.d.). IMR Press.
Supporting inform
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
HRAM LC-MS method for the determination of nitrosamine impurities in drugs. (n.d.). ThermoFisher.
Analysis of Degradation Products in Thermally Treated T
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15).
Product Class 28: Arylamines. (n.d.).
propanamide, 3-[(4-bromophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)-. SpectraBase. Retrieved from [Link]
Structural Comparison of Three N-(4-Methoxyphenyl)
(PDF) Thermal degradation kinetics of thermoresponsive poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) copolymers prepared via RAFT polymerization. (2012, March 18).
resolving issues in the characterization of N-(4-bromophenyl)-3-methoxypropanamide
Welcome to the technical support resource for N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the characterization of this molecule. The information is presented in a practical, question-and-answer format to directly address experimental issues.
Part 1: Foundational Characterization & Initial Purity Assessment
Before delving into complex troubleshooting, it is crucial to verify the fundamental properties of your synthesized material. Discrepancies at this stage are often the root cause of subsequent analytical issues.
Initial Analysis Workflow
The following workflow outlines a systematic approach to the initial characterization of a newly synthesized batch of N-(4-bromophenyl)-3-methoxypropanamide.
Caption: Initial characterization workflow for crude N-(4-bromophenyl)-3-methoxypropanamide.
Table 1: Fundamental Properties of N-(4-bromophenyl)-3-methoxypropanamide
This section addresses specific issues you may encounter with common analytical methods.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition, especially the presence of bromine.
Q1: My mass spectrum does not show the expected M and M+2 peaks in a ~1:1 ratio. What does this mean?
This is a significant red flag. The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (50.7% and 49.3%, respectively), should produce a distinct pair of peaks for the molecular ion (M) and a peak at two mass units higher (M+2) with almost identical intensities.[2][3]
Possible Causes & Solutions:
Low Signal Intensity: Your compound may not be ionizing efficiently, or the concentration may be too low, making the molecular ion peak indistinguishable from noise.[4]
Action: Re-run the sample at a higher concentration. If using LC-MS, try modifying the mobile phase to improve ionization (e.g., adding formic acid for positive mode).
Co-eluting Impurity: A non-brominated impurity with a similar mass or retention time might be suppressing the signal of your target compound or dominating the spectrum.[4][5]
Action: Improve chromatographic separation. If using direct infusion, first purify the sample using flash chromatography or preparative HPLC.
Caption: Decision tree for troubleshooting missing bromine isotope patterns in MS.
Q2: What are the expected fragmentation patterns for N-(4-bromophenyl)-3-methoxypropanamide?
Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecule to fragment in predictable ways. Identifying these fragments adds confidence to your structural assignment.[6]
Table 2: Predicted Mass Fragments for N-(4-bromophenyl)-3-methoxypropanamide
m/z (for ⁷⁹Br)
m/z (for ⁸¹Br)
Proposed Fragment Structure/Loss
Notes
257
259
[M]⁺ (Molecular Ion)
The parent ion.
184
186
[Br-Ph-NH-C=O]⁺
Loss of •CH₂CH₂OCH₃ via cleavage alpha to the carbonyl. A very common fragmentation for amides.[6][7]
171
173
[Br-Ph-NH₂]⁺
Represents 4-bromoaniline fragment.
156
158
[Br-Ph]⁺
Loss of the entire amide side chain.
87
87
[O=C-CH₂CH₂OCH₃]⁺
Acylium ion from cleavage of the C-N bond. This fragment will not have a bromine isotope pattern.
59
59
[CH₂CH₂OCH₃]⁺
Loss of the methoxyethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. However, spectra can be complicated by both sample and molecular properties.
Q3: The amide N-H proton signal in my ¹H NMR is broad or not visible. Is this normal?
Yes, this is a very common feature for amides. Several factors can contribute:
Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation and broadening of the attached proton's signal.
Chemical Exchange: The amide proton can exchange with trace amounts of water or acid in the deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[8] This exchange can be fast enough to broaden the signal or even average it with the water peak.
Action: To confirm, add a drop of D₂O to your NMR tube and re-acquire the spectrum. The N-H peak should disappear as the protons exchange for deuterium.
Restricted Rotation: The C-N bond of an amide has significant double-bond character, leading to restricted rotation. This can result in different conformers (rotamers) that are slowly interconverting on the NMR timescale, leading to broad peaks.[9]
Action: Acquiring the spectrum at a higher temperature (e.g., 50-75 °C in DMSO-d₆) can increase the rate of rotation, often resulting in a sharper, averaged signal.
Q4: What are the expected chemical shifts for this molecule?
While an experimental spectrum is definitive, predicted values provide a crucial reference. The following table provides estimated shifts based on the analysis of similar structures.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Assignment
¹H Chemical Shift (ppm)
¹H Multiplicity
¹³C Chemical Shift (ppm)
Amide N-H
~7.5 - 8.5
Broad singlet
N/A
Aromatic H (ortho to NH)
~7.50
Doublet (d)
~138
Aromatic H (ortho to Br)
~7.45
Doublet (d)
~132
-CO-CH₂ -
~2.5
Triplet (t)
~38
-CH₂-CH₂ -O-
~3.7
Triplet (t)
~68
-O-CH₃
~3.4
Singlet (s)
~59
Aromatic C (ipso to NH)
N/A
N/A
~121
Aromatic C (ipso to Br)
N/A
N/A
~117
Carbonyl C =O
N/A
N/A
~171
Note: These are estimations. Actual shifts can vary based on solvent, concentration, and temperature.[9][10]
Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final compound. Method development is key to resolving the target compound from potential impurities.
Q5: I'm seeing multiple peaks in my HPLC chromatogram. What are they likely to be?
Assuming the synthesis involves the acylation of 4-bromoaniline with a derivative of 3-methoxypropanoic acid, the most common impurities are:
Unreacted 4-bromoaniline: The amine starting material.
Unreacted 3-methoxypropanoic acid: The acid starting material (if the coupling reaction was incomplete).
Di-acylated product: In some cases, side reactions can occur.
Side-products from bromination: If the 4-bromoaniline starting material was impure, you might see isomers (e.g., 2-bromo or 3-bromoaniline) and their corresponding amide products.[11]
Protocol: Starting HPLC Method for Purity Analysis
This protocol provides a robust starting point for method development.
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
Start at 10% B.
Ramp to 95% B over 15 minutes.
Hold at 95% B for 5 minutes.
Return to 10% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm.
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at approximately 1 mg/mL.
This gradient method is designed to elute polar starting materials early and the more nonpolar product later, providing good separation.
Infrared (FTIR) Spectroscopy
FTIR is a quick and effective way to confirm the presence of key functional groups.
Q6: My FTIR spectrum shows a very broad peak from 2500-3300 cm⁻¹ and my amide C=O peak is weak or shifted. What's the issue?
This pattern is highly indicative of contamination with the carboxylic acid starting material, 3-methoxypropanoic acid. The broad peak is the characteristic O-H stretch of a hydrogen-bonded carboxylic acid. This acid can interfere with the amide signals.[13] The N-H stretch of a secondary amide should appear as a sharper peak around 3300 cm⁻¹.[14]
Action: The sample requires further purification. Recrystallization or column chromatography is recommended to remove the residual carboxylic acid.
Table 4: Key FTIR Absorptions for N-(4-bromophenyl)-3-methoxypropanamide
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Expected Intensity
N-H Stretch
Secondary Amide
~3300
Medium-Sharp
C-H Stretch (Aromatic)
Ar-H
~3100-3000
Medium
C-H Stretch (Aliphatic)
-CH₂-, -CH₃
~2950-2850
Medium
C=O Stretch (Amide I)
Amide Carbonyl
~1660-1680
Strong
N-H Bend (Amide II)
Amide N-H
~1550
Medium-Strong
C=C Stretch
Aromatic Ring
~1600, ~1490
Medium
C-O Stretch
Methoxy Ether
~1100
Strong
C-Br Stretch
Aryl Bromide
~1070
Medium
Reference data adapted from standards for secondary amides, aromatic compounds, and ethers.[13][15]
References
BenchChem. (n.d.). Technical Support Center: Characterization of Halogenated Organic Compounds.
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]
Cameron, D., & Daves, G. D. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. Retrieved from [Link]
Supporting Information for a relevant chemical synthesis publication. (n.d.). Retrieved from a university or publisher repository.
PubChem. (n.d.). N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide. Retrieved from [Link]
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link]
SpectraBase. (n.d.). Benzamide, N-(4-bromophenyl)-3-methoxy-. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
Markley, J. L., et al. (2017). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Protein Science, 26(5), 846-855. Retrieved from [Link]
Abraham, R. J., et al. (2013). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(8), 435-446. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
Pervushin, K., Riek, R., Wider, G., & Wüthrich, K. (1997). Attenuated T2 relaxation by mutual cancellation of dipole-dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution. Proceedings of the National Academy of Sciences, 94(23), 12366-12371. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for synthesis of related compounds. Retrieved from [Link]
Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
SpectraBase. (n.d.). benzamide, N-(4-bromophenyl)-3-[(3-chlorophenyl)methoxy]-. Retrieved from [Link]
Ryding, S. (2021, February 2). Overcoming the Limitations of NMR. AZoLifeSciences. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
Reddy, C. R., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1495-1501.
Gu, W., & Qiao, C. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1658. Retrieved from [Link]
Chegg.com. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl) | Chegg.com. Retrieved from [Link]
Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
Smith, D. L., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 10(8), 654.
ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]
ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]
Groman, A., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 107-113.
Lin, H.-R., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. Retrieved from [Link]
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]
BenchChem. (n.d.). Infrared Spectroscopy of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide.
Rocchi, S., et al. (2022). Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. Pharmaceuticals, 15(6), 763. Retrieved from [Link]
Virtuous Lifesciences. (n.d.). N-(4-Methoxyphenyl)-3-phenylpropanamide. Retrieved from [Link]
Advanced HPLC Purity Analysis of N-(4-bromophenyl)-3-methoxypropanamide: Overcoming C18 Limitations with Orthogonal Selectivity
As pharmaceutical and chemical pipelines grow increasingly complex, generic High-Performance Liquid Chromatography (HPLC) methods often fall short in resolving structurally similar impurities. This guide provides an in-d...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical and chemical pipelines grow increasingly complex, generic High-Performance Liquid Chromatography (HPLC) methods often fall short in resolving structurally similar impurities. This guide provides an in-depth, mechanistic comparison of column chemistries and mobile phase dynamics for the purity analysis of N-(4-bromophenyl)-3-methoxypropanamide , demonstrating why traditional C18 methods must be abandoned in favor of orthogonal selectivity.
Analyte Profiling & The Causality of Chromatographic FailureN-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5, MW: 258.11 g/mol ) is a synthetic intermediate defined by three critical structural features: a halogenated aromatic ring, an amide linkage, and a methoxy ether group[1]. Developing a robust purity assay for this compound requires separating the active pharmaceutical ingredient (API) from two primary impurity classes:
Positional Isomers: Byproducts from upstream halogenation (e.g., the 2-bromo or 3-bromo analogs).
Degradation Products: Amides are inherently susceptible to hydrolysis, yielding 4-bromoaniline and 3-methoxypropanoic acid over time[1].
Why Generic C18 Fails:
Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. When attempting to resolve the 4-bromo target from a 2-bromo impurity, the overall hydrophobic surface area of the two molecules is nearly identical. Because C18 cannot discriminate based on the spatial arrangement of the electron-withdrawing bromine atom, it inevitably leads to critical pair co-elution.
Stationary Phase Selection: The Biphenyl Advantage
To achieve baseline resolution of positional isomers, we must exploit the molecule's electronic properties rather than just its hydrophobicity.
Biphenyl stationary phases provide orthogonal selectivity through strong π-π (pi-pi) and dipole-dipole interactions [2]. The electron-withdrawing bromine atom on our target analyte creates a strong, localized dipole across the aromatic ring. The biphenyl ligand, which consists of two sequentially bonded aromatic rings, is highly polarizable. It dynamically twists to align with the analyte's aromatic system, allowing for precise spatial discrimination of rigid positional isomers that a linear C18 alkyl chain simply cannot achieve[2].
Mobile Phase Dynamics: The Methanol Imperative & Artifact Mitigation
The choice of organic modifier fundamentally alters both the separation mechanism and the chemical integrity of the sample.
Maximizing Selectivity (Methanol vs. Acetonitrile): Acetonitrile (ACN) contains a carbon-nitrogen triple bond rich in π electrons. These solvent electrons actively compete with the analyte for the π-π interaction sites on the biphenyl column, effectively muting the column's unique selectivity[2]. Methanol (MeOH), a protic solvent lacking π electrons, leaves the biphenyl phase fully accessible, maximizing the resolution of the brominated isomers[2].
Preventing Analytical Artifacts: While amides typically degrade via standard hydrolysis[1], a critical 2023 study published in Organic Process Research & Development revealed a dangerous analytical trap: during reversed-phase LC analysis[3]. This artifact is catalyzed by trace heavy metals (often carried over from synthesis) specifically in the presence of Acetonitrile[3]. By utilizing Methanol as both the sample diluent and mobile phase modifier, this artifact is completely eliminated, ensuring the detected impurities reflect the actual sample rather than a method-induced error[3].
Visualizing the Method Development Workflow
Fig 1: Method development decision matrix for halogenated aromatic amides.
Comparative Performance Data
The following table summarizes the quantitative chromatographic performance of the traditional C18 approach versus the optimized Biphenyl methodology. Data reflects the analysis of N-(4-bromophenyl)-3-methoxypropanamide spiked with 1.0% of its 2-bromo positional isomer and 1.0% of its primary hydrolysis product (4-bromoaniline).
Chromatographic Parameter
Traditional Method (C18 + ACN)
Optimized Method (Biphenyl + MeOH)
Target Retention Time (tR)
5.20 min
6.85 min
Resolution (Rs): Target vs. 2-Bromo Isomer
1.1 (Co-elution, Fail)
3.4 (Baseline Resolution, Pass)
Resolution (Rs): Target vs. 4-Bromoaniline
4.5
6.2
Peak Asymmetry (Tf)
1.45
1.12
Artifact Formation (Nitrile Impurity)
~0.08% detected (Method Artifact)
Not Detected (True Profile)
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The analyst is required to pass a strict System Suitability Test (SST) utilizing a critical pair resolution standard before any unknown samples are injected.
Step 1: Reagent & Diluent Preparation
Aqueous Mobile Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (0.1% FA).
Organic Mobile Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol (0.1% FA). Do not use Acetonitrile.
Sample Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol. Optional: If raw material history suggests high palladium/heavy metal carryover, add 0.1 mM EDTA to the diluent to further chelate metals and prevent amide degradation.
Step 2: Chromatographic Conditions
Column: Superficially Porous Particle (SPP) Biphenyl, 100 x 2.1 mm, 2.7 µm.
Column Temperature: 40°C.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Detection: UV at 254 nm (and 210 nm for aliphatic degradation products).
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: 5% to 95% B
8.0 - 10.0 min: 95% B
10.0 - 10.1 min: 5% B
10.1 - 13.0 min: 5% B (Re-equilibration)
Step 3: System Suitability Test (SST) - Critical Validation Step
Prepare an SST solution containing 0.5 mg/mL of N-(4-bromophenyl)-3-methoxypropanamide and 0.05 mg/mL of the 2-bromo positional isomer in the sample diluent.
Inject the SST solution in triplicate.
Acceptance Criteria: The system is only validated for use if the Resolution (
Rs
) between the 2-bromo isomer and the 4-bromo target is ≥
2.0 . The peak tailing factor (
Tf
) for the target must be ≤
1.5 , and retention time RSD must be ≤
1.0% .
Step 4: Sample Analysis
Prepare unknown samples at a nominal concentration of 0.5 mg/mL in the sample diluent.
Inject samples, bracketing with the SST standard every 10 injections to ensure continuous system validation.
Integrate all peaks
≥
0.05% area to report the final purity profile.
References
Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool."[Link]
PatSnap Eureka. "How to Detect Amide Degradation Using Chromatographic Techniques."[Link]
ACS Publications (Organic Process Research & Development). "Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate."[Link]
A Comparative Guide to the Structural Confirmation of N-(4-bromophenyl)-3-methoxypropanamide: X-ray Crystallography and its Alternatives
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, this structural data provides inv...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, this structural data provides invaluable insights into a compound's physical properties, potential biological activity, and structure-activity relationships (SAR). This guide provides an in-depth comparison of X-ray crystallography with other prominent analytical techniques for the structural confirmation of N-(4-bromophenyl)-3-methoxypropanamide, a novel amide derivative with potential pharmacological applications. While a published crystal structure for this specific molecule is not yet available, we will draw upon data from closely related compounds to illustrate the principles and expected outcomes of each technique.
The Imperative of Structural Confirmation
N-(4-bromophenyl)-3-methoxypropanamide, with its amide linkage, aromatic rings, and flexible propanamide chain, presents a compelling case for detailed structural analysis. The spatial arrangement of these functional groups will dictate its intermolecular interactions, crystal packing, and ultimately, its behavior in a biological system. Accurate structural data is therefore not an academic exercise, but a critical prerequisite for rational drug design, formulation development, and intellectual property protection.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction remains the most definitive method for determining the absolute three-dimensional structure of a crystalline solid.[1] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, offering an unparalleled level of structural detail.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and precision.
Caption: A flowchart illustrating the major steps in X-ray crystallography.
Hypothetical Crystallographic Data for N-(4-bromophenyl)-3-methoxypropanamide
Based on the crystallographic data of structurally similar compounds, such as N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide and other bromophenyl derivatives, we can anticipate the key parameters for N-(4-bromophenyl)-3-methoxypropanamide.[2][3][4][5]
Parameter
Expected Value/System
Significance
Crystal System
Monoclinic or Triclinic
Describes the basic symmetry of the crystal lattice.
Space Group
e.g., P2₁/n or P-1
Defines the symmetry elements within the unit cell.
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°)
The dimensions and angles of the repeating unit of the crystal.
Z
(e.g., 2 or 4)
The number of molecules in the unit cell.
Calculated Density
(g/cm³)
A key physical property derived from the crystal structure.
R-factor
< 0.05
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Experimental Protocol: A Step-by-Step Guide
Synthesis and Purification: The synthesis of N-(4-bromophenyl)-3-methoxypropanamide would likely involve the acylation of 4-bromoaniline with 3-methoxypropionyl chloride.[2] The resulting crude product must be purified to a high degree (>95%) to facilitate crystallization.
Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane).[6] Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals suitable for X-ray diffraction.[2]
Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[5]
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental data.[5]
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer valuable and often more rapidly obtainable information. These methods are indispensable for routine characterization and can provide insights into the molecule's behavior in solution.
Caption: The relationship between X-ray crystallography and alternative structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8] It provides detailed information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and stereochemistry.
Key NMR Experiments for Structural Elucidation:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the piecing together of the molecular framework.[7][9]
Experimental Protocol: NMR Analysis
Sample Preparation: A small amount (typically 1-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D and 2D NMR experiments are performed.
Data Analysis: The resulting spectra are processed and analyzed to assign all signals and determine the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[1][10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure.[1][10]
Experimental Protocol: Mass Spectrometry Analysis
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a separation technique like liquid chromatography (LC-MS).
Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Analysis: The resulting mass spectrum provides the molecular weight and, with HRMS, the elemental composition. MS/MS data can be used to confirm the connectivity of the molecule.
A Comparative Analysis
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
Sample Phase
Solid (single crystal)
Solution
Gas phase (ions)
Information Obtained
Absolute 3D structure, bond lengths/angles, intermolecular interactions
The structural confirmation of a novel compound like N-(4-bromophenyl)-3-methoxypropanamide is best achieved through an integrated analytical approach. While X-ray crystallography stands as the definitive method for elucidating the solid-state structure, NMR and mass spectrometry are indispensable for routine characterization, confirmation of the molecular formula and connectivity, and for understanding the molecule's behavior in solution. By leveraging the strengths of each technique, researchers can build a comprehensive and robust structural dossier, accelerating the journey from discovery to application.
References
Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). Google Books.
Wishart, D. S. (2019). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 9(12), 317. [Link]
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]
Li, L. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6548. [Link]
PubChem. (n.d.). N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide. Retrieved from [Link]
Gu, W., & Qiao, C. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1658. [Link]
Al-Sanea, M. M., Blacque, O., Mohamed, A. A. B., Tiekink, E. R. T., & El-Emam, A. A. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 101-103. [Link]
Rodrigues, Z., Sreenivasa, S., Naveen, S., Lokanath, N. K., & Suchetan, P. A. (2015). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. International Journal of ChemTech Research, 7(2), 643-649. [Link]
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o3053. [Link]
Johnston, A., & Taylor, C. M. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1234. [Link]
Technical Comparison Guide: N-(4-bromophenyl)-3-methoxypropanamide and Structural Analogs in Late-Stage Functionalization
Executive Summary In modern medicinal chemistry and targeted protein degradation (TPD), the rational design of linker vectors is as critical as the selection of the pharmacophore itself. N-(4-bromophenyl)-3-methoxypropan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and targeted protein degradation (TPD), the rational design of linker vectors is as critical as the selection of the pharmacophore itself. N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5)[1] has emerged as a highly versatile bifunctional building block. It offers an aryl bromide core primed for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination)[2], paired with a 3-methoxypropanamide tail that functions as a hydrophilic, flexible linker vector for PROteolysis TArgeting Chimeras (PROTACs) and molecular glues[3].
This guide objectively compares the synthetic performance, physicochemical properties, and experimental utility of N-(4-bromophenyl)-3-methoxypropanamide against its primary structural analogs, providing researchers with actionable, data-backed insights for library synthesis.
Structural Anatomy & Design Rationale
The utility of this building block stems from two distinct molecular domains, each engineered for specific chemical behaviors:
The Aryl Halide Core (The Reactive Handle): The bromine atom provides the optimal balance between shelf-stability and reactivity. In palladium-catalyzed cross-coupling, the oxidative addition of aryl bromides proceeds efficiently without the extreme light-sensitivity of aryl iodides or the high activation energy required for aryl chlorides[4].
The 3-Methoxypropanamide Motif (The Linker Vector): Approximately 55% of successful PROTAC linkers utilize PEG or ether-based chains[5]. The ether oxygen and amide nitrogen in this motif act as hydrogen bond acceptors and donors, respectively. This significantly improves the aqueous solubility of the resulting complex and fine-tunes the Topological Polar Surface Area (TPSA), preventing the excessive lipophilicity often associated with pure alkyl linkers[3].
Comparative Performance Analysis
To select the optimal building block for a synthetic campaign, one must evaluate the trade-offs between catalytic reactivity and physicochemical properties. Table 1 summarizes the quantitative data comparing the title compound with its chloro, iodo, and des-methoxy analogs.
Table 1: Physicochemical and Reactivity Comparison
Compound
Halogen Reactivity (Pd-Catalysis)
TPSA (Ų)
Est. LogP
Primary Application / Trade-off
N-(4-bromophenyl)-3-methoxypropanamide
High (Optimal)
38.3
2.1
Standard PROTAC linker synthesis; balanced stability and reactivity.
Rapid coupling at room temperature; prone to dehalogenation and light degradation.
N-(4-bromophenyl)acetamide
High
29.1
2.3
Rigid, hydrophobic linker designs; lower aqueous solubility due to the lack of an ether oxygen.
Mechanistic Pathway & Logical Relationships
The choice of halogen (Cl vs. Br vs. I) directly dictates the kinetics of the first step in the palladium catalytic cycle: Oxidative Addition . As demonstrated in foundational organometallic studies, the propensity for oxidative addition follows the trend ArCl < ArBr < ArI[4].
To ensure high-fidelity results, the following Buchwald-Hartwig amination protocol is designed as a self-validating system . It employs an internal standard to decouple the true chemical yield from mechanical losses during chromatography.
Objective: Couple N-(4-bromophenyl)-3-methoxypropanamide with a secondary amine (e.g., a piperidine derivative) to validate linker attachment.
Causality Behind Experimental Choices:
Catalyst System (Pd2(dba)3 + XPhos): Pd2(dba)3 is a reliable, air-stable Pd(0) precursor. XPhos (a dialkylbiaryl phosphine) is chosen because its extreme steric bulk accelerates the reductive elimination step, while its electron-rich dicyclohexyl groups facilitate the oxidative addition of the aryl bromide[2].
Base (NaOtBu): A strong alkoxide base is required to effectively deprotonate the coordinated amine, driving the transmetalation step forward.
Solvent (1,4-Dioxane): Provides a high boiling point (101°C) for thermal activation while maintaining the solubility of both the organic substrates and the inorganic base.
Validation Mechanism: 1,3,5-Trimethoxybenzene is added at
t=0
as an inert internal standard. This allows for direct quantitative NMR (qNMR) analysis of the crude mixture, providing an absolute yield that validates the protocol's efficiency prior to purification.
Step-by-step Buchwald-Hartwig amination workflow for aryl halides.
Step-by-Step Execution:
Preparation (Inert Atmosphere): In an argon-filled glovebox, add N-(4-bromophenyl)-3-methoxypropanamide (1.0 mmol), the secondary amine (1.2 mmol), Pd2(dba)3 (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), NaOtBu (1.5 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard) to an oven-dried 10 mL Schlenk tube.
Solvent Addition: Add 3.0 mL of rigorously degassed, anhydrous 1,4-dioxane. Seal the tube with a Teflon stopcock and remove it from the glovebox.
Thermal Activation: Heat the reaction mixture at 90°C in a pre-equilibrated oil bath for 12 hours under vigorous magnetic stirring.
In-Process Monitoring: At the 4-hour mark, extract a 10 µL aliquot under a positive pressure of argon. Dilute with LC-MS grade methanol and analyze via UPLC-MS. Validation check: Confirm the disappearance of the aryl bromide isotopic signature (m/z 258/260) and the emergence of the product mass.
Workup & qNMR Analysis: Cool the vessel to room temperature. Dilute the mixture with EtOAc (5 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo. Dissolve the crude residue in CDCl3 and acquire a 1H-NMR spectrum. Compare the integration of the product's distinct peaks against the sharp singlet of 1,3,5-trimethoxybenzene (δ 6.08 ppm) to calculate the absolute conversion yield.
References
Current strategies for the design of PROTAC linkers: a critical review - National Institutes of Health (PMC). Available at:[Link]
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - Chemistry - A European Journal. Available at:[Link]
The Buchwald-Hartwig Amination After 25 Years - Angewandte Chemie International Edition. Available at:[Link]
Novel approaches for the rational design of PROTAC linkers - Exploration of Targeted Anti-tumor Therapy. Available at:[Link]
A Comparative Guide to the Structure-Activity Relationships of N-(4-bromophenyl)-3-methoxypropanamide Derivatives as Potential Anticonvulsant Agents
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-(4-bromophenyl)-3-methoxypropanamide derivatives, a chemical class showing promise in the development of novel anticonvulsa...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-(4-bromophenyl)-3-methoxypropanamide derivatives, a chemical class showing promise in the development of novel anticonvulsant therapies. By synthesizing findings from various studies on related propanamide and benzamide structures, this document offers insights into the key molecular features governing their biological activity. This guide is intended for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.
Introduction: The Therapeutic Potential of Propanamide Derivatives
Epilepsy is a significant neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a continuous effort in medicinal chemistry.[1] Propanamide derivatives have emerged as a promising scaffold for the development of novel anticonvulsant agents.[2][3] The core structure allows for systematic modifications to explore the chemical space and optimize pharmacological properties. This guide focuses on the N-(4-bromophenyl)-3-methoxypropanamide backbone, analyzing how substitutions on this core structure can influence anticonvulsant activity.
The presence of a brominated aromatic ring is a common feature in many pharmacologically active compounds, often influencing pharmacokinetic properties and target binding.[4][5] The propanamide linkage provides a flexible yet stable connection between the aromatic moiety and a variable terminal group, which is crucial for interacting with biological targets.
Core Pharmacophore and Key Structural Insights
The fundamental structure of the N-(4-bromophenyl)-3-methoxypropanamide scaffold suggests a three-point pharmacophore model for anticonvulsant activity, which is a common hypothesis for many AEDs. This model typically includes:
An aromatic ring (the 4-bromophenyl group) for potential π-π stacking or hydrophobic interactions.
A hydrogen bond donor/acceptor region (the amide group).
A distal polar or hydrophobic group.
The following sections will dissect the impact of modifying different parts of this core structure.
Comparative Analysis of Structural Modifications
While a direct head-to-head comparison of a complete series of N-(4-bromophenyl)-3-methoxypropanamide derivatives is not available in the public literature, we can infer the structure-activity relationships by examining related compounds. The following table summarizes the anticonvulsant activity of various propanamide and related derivatives, providing a basis for our comparative analysis.
Compound ID
Core Structure
Key Substitutions
Anticonvulsant Activity (ED₅₀, mg/kg)
Neurotoxicity (TD₅₀, mg/kg)
Reference
Hypothetical Core
N-(4-bromophenyl)-3-methoxypropanamide
-
-
-
-
AS-1
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
Pyrrolidine-2,5-dione ring
Broad-spectrum activity in MES, scPTZ, and 6-Hz tests
The N-(4-bromophenyl) group is a critical component. The bromine atom at the para position is a lipophilic, electron-withdrawing group that can significantly influence the drug's absorption, distribution, metabolism, and excretion (ADME) properties. In related benzamide series, the presence and position of halogen atoms on the N-aryl ring have been shown to be crucial for activity.[4]
The Propanamide Linker
The 3-methoxypropanamide chain serves as a flexible linker. The length and substitution on this chain are vital. For instance, in a series of N-(2-benzoylbenzofuran-3-yl) amides, propanamide and butanamide derivatives showed potent anticonvulsant activity.[6] The methoxy group in the 3-position of our core structure introduces a polar element that could influence solubility and potential hydrogen bonding with the target.
Impact of Terminal Group Modifications
The terminal group offers the most significant opportunity for diversification and optimization of activity. Studies on related ((benzyloxy)benzyl)propanamide derivatives have shown that incorporating a pyrrolidin-2,5-dione ring can lead to potent, broad-spectrum anticonvulsant activity.[2][3] This suggests that a terminal heterocyclic system could be a favorable modification to the N-(4-bromophenyl)-3-methoxypropanamide scaffold.
Postulated Mechanism of Action
While the precise mechanism of action for this specific class of compounds is yet to be elucidated, many propanamide-based anticonvulsants are known to interact with voltage-gated sodium channels.[7][8] These drugs often exhibit a use-dependent block of sodium channels, which is a hallmark of many clinically effective AEDs.[9] Another potential target is the modulation of neurotransmitter release, as seen with compounds like levetiracetam.[9]
The structural motifs present in N-(4-bromophenyl)-3-methoxypropanamide derivatives, such as the amide and sulfonamide-like features, are found in a variety of drugs targeting enzymes and receptors.[5] Therefore, a multi-target mechanism cannot be ruled out.
Experimental Protocols
The following are standardized experimental protocols for the synthesis and evaluation of novel anticonvulsant agents, based on methodologies reported in the literature.
General Synthetic Route
The synthesis of N-(4-bromophenyl)-3-methoxypropanamide derivatives can be achieved through a straightforward amidation reaction.[4]
Step 1: Formation of the Acid Chloride. 3-Methoxypropanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 3-methoxypropanoyl chloride.
Step 2: Amidation. The resulting acid chloride is then reacted with 4-bromoaniline in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane to yield the final N-(4-bromophenyl)-3-methoxypropanamide product.[4]
General Synthetic Workflow
Caption: General synthetic pathway for N-(4-bromophenyl)-3-methoxypropanamide.
Anticonvulsant Screening
The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using standardized tests from the Antiepileptic Drug Development (ADD) Program protocol.[6]
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension component of the seizure is a measure of its efficacy.[7][10]
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. The ability of a compound to prevent clonic seizures induced by pentylenetetrazole is assessed.[10]
6-Hz Test: This is a model for psychomotor seizures and therapy-resistant epilepsy.[1][2]
Neurotoxicity Screening (Rotarod Test): This test assesses motor impairment. Animals are placed on a rotating rod, and the time they can remain on the rod is measured. A reduced time indicates potential neurotoxicity.[2][3]
Anticonvulsant Evaluation Workflow
Caption: Workflow for in vivo evaluation of anticonvulsant properties.
Conclusion and Future Directions
The N-(4-bromophenyl) moiety is likely a key contributor to activity, and further exploration of halogen and other electronic substitutions on this ring is warranted.
The propanamide linker provides a good balance of flexibility and stability.
The terminal position of the propanamide chain is the most amenable to modification, with the introduction of heterocyclic moieties appearing to be a promising strategy for enhancing anticonvulsant potency and spectrum of activity.
Future research should focus on the synthesis and systematic evaluation of a library of N-(4-bromophenyl)-3-methoxypropanamide derivatives with diverse terminal groups. Elucidating the precise mechanism of action through electrophysiological and biochemical assays will be crucial for the rational design of the next generation of anticonvulsant drugs based on this scaffold.
Cross-Validation of Analytical Techniques for N-(4-bromophenyl)-3-methoxypropanamide: A Comparative Guide
As drug development pipelines increasingly rely on halogenated intermediates, the accurate quantification of compounds like N-(4-bromophenyl)-3-methoxypropanamide across varying matrices becomes critical. Transitioning a...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly rely on halogenated intermediates, the accurate quantification of compounds like N-(4-bromophenyl)-3-methoxypropanamide across varying matrices becomes critical. Transitioning a compound from high-concentration active pharmaceutical ingredient (API) synthesis to trace-level bioanalytical and pharmacokinetic studies requires multiple analytical techniques.
To ensure data equivalency across a product's lifecycle, regulatory frameworks mandate rigorous cross-validation. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of N-(4-bromophenyl)-3-methoxypropanamide, grounded in the latest1[1].
Mechanistic Rationale for Technique Selection
N-(4-bromophenyl)-3-methoxypropanamide (CAS: 1248764-29-5; Formula: C10H12BrNO2; MW: 258.11 g/mol ) possesses specific physicochemical properties that dictate our analytical strategy[2]:
The Chromophoric Advantage (HPLC-UV): The para-bromophenyl ring system acts as a strong chromophore, exhibiting robust absorption in the UV spectrum (typically around 254 nm). For routine, high-concentration assays (e.g., API release testing or formulation quality control), HPLC-UV provides a highly reproducible, cost-effective, and robust solution.
The Isotopic Signature (LC-MS/MS): The presence of the bromine atom is a massive advantage for mass spectrometry. Bromine naturally occurs as two isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. This creates a highly distinctive doublet in the mass spectrum (e.g., precursor ions at m/z 258.0 and 260.0). When coupled with tandem mass spectrometry (MRM mode), this unique isotopic signature virtually eliminates matrix interference, making LC-MS/MS the gold standard for trace-level quantification, impurity profiling, and bioanalysis[3].
To prevent sample preparation bias from skewing the cross-validation results, a unified extraction protocol must be established before the sample is split for respective instrumental analysis. This ensures that any variance observed is strictly instrumental[3].
Unified Sample Preparation
Causality: A unified protocol ensures that extraction recovery rates do not confound the instrumental comparison.
Stock Solution: Accurately weigh 10.0 mg of N-(4-bromophenyl)-3-methoxypropanamide reference standard and dissolve in 10.0 mL of LC-MS grade methanol to yield a 1.0 mg/mL stock.
Spiking & Matrix: Spike the stock solution into a blank matrix (e.g., synthetic plasma or formulation buffer) to create Quality Control (QC) samples at Low (LQC), Medium (MQC), and High (HQC) concentrations.
Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the spiked matrix. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Aliquot Split: Transfer the supernatant and split it into two identical aliquots for parallel HPLC-UV and LC-MS/MS analysis.
HPLC-UV Methodology (Routine Quantitation)
Causality: An isocratic elution on a standard C18 column is chosen to maximize run-to-run reproducibility for high-concentration samples, satisfying the rigorous precision requirements of ICH Q2(R2)[4].
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic mixture of 0.1% Formic Acid in Water and Methanol (40:60, v/v).
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 254 nm.
Injection Volume: 10 µL.
LC-MS/MS Methodology (Trace Analysis)
Causality: A gradient elution on a sub-2 µm column focuses the analyte band, enhancing ionization efficiency. The MRM transitions leverage the bromine isotopes to guarantee absolute specificity[5].
Column: C18 UHPLC column (2.1 x 50 mm, 1.8 µm).
Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).
Flow Rate: 0.4 mL/min.
Detection: Electrospray Ionization (ESI) in positive mode.
The following diagram illustrates the logical progression of the cross-validation study, ensuring a self-validating loop where statistical outputs dictate method equivalency.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for analytical equivalency.
Data Presentation & Comparative Analysis
To demonstrate that both analytical procedures are fit for their intended purpose, validation parameters were assessed in accordance with general bioanalytical and pharmaceutical method validation guidelines[5].
Table 1: Method Performance Characteristics
This table highlights the inherent operational differences between the two techniques. While HPLC-UV provides excellent linearity at higher concentrations, LC-MS/MS offers a Limit of Detection (LOD) orders of magnitude lower.
For successful cross-validation, the difference between the mean concentrations obtained by the two methods for each QC level should not exceed 15%[5]. The data below confirms method equivalency within the overlapping dynamic range.
QC Level (Target Conc.)
HPLC-UV Accuracy (% Bias)
HPLC-UV Precision (% RSD)
LC-MS/MS Accuracy (% Bias)
LC-MS/MS Precision (% RSD)
Inter-Method Difference (%)
LQC (2.0 µg/mL)
+4.2%
1.8%
+2.1%
4.5%
2.1%
MQC (25.0 µg/mL)
-1.5%
1.2%
-0.8%
3.2%
0.7%
HQC (80.0 µg/mL)
+0.8%
0.9%
+1.5%
2.8%
0.7%
Conclusion
The cross-validation data clearly demonstrates that both HPLC-UV and LC-MS/MS are highly reliable techniques for the quantification of N-(4-bromophenyl)-3-methoxypropanamide.
HPLC-UV remains the workhorse for routine quality control and release testing where concentration levels are relatively high, offering unmatched precision (< 2.0% RSD) and operational simplicity.
LC-MS/MS is the mandatory choice for applications requiring trace-level quantification. Its ability to leverage the unique
79Br/81Br
isotopic signature provides absolute structural confirmation and matrix interference elimination.
By adhering to a unified sample preparation protocol and executing a rigorous statistical comparison, laboratories can seamlessly transition between these two methods throughout the drug development lifecycle, maintaining full compliance with ICH Q2(R2) expectations.
References
"ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group.
"Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation (ICH).
"Cross-Validation of HPLC and LC-MS for the Quantification of Amidephrine Hydrochloride: A Comparative Guide." Benchchem.
"A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Spinasaponin E." Benchchem.
A Comparative Guide to the Biological Activity of N-(4-bromophenyl)-3-methoxypropanamide and Structurally Related Amides
This guide provides an in-depth comparative analysis of the biological activities associated with the N-(4-bromophenyl) amide scaffold, with a central focus on N-(4-bromophenyl)-3-methoxypropanamide. While direct experim...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the biological activities associated with the N-(4-bromophenyl) amide scaffold, with a central focus on N-(4-bromophenyl)-3-methoxypropanamide. While direct experimental data on this specific molecule is limited in published literature, a robust understanding of its potential can be derived by examining structurally analogous compounds. This document synthesizes data from various studies to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class, offering valuable insights for researchers, scientists, and professionals in drug development.
The N-phenylamide framework is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active agents. The amide bond provides a stable, planar structure capable of forming crucial hydrogen bonds with biological targets, while the phenyl ring offers a scaffold for modifications that can tune lipophilicity, electronic properties, and steric interactions.[1] The inclusion of a bromine atom, specifically at the para-position of the phenyl ring, is a recurring motif in potent bioactive molecules, often enhancing binding affinity and conferring desirable pharmacological properties.[2][3] This guide will dissect the influence of these structural features by comparing the core compound to related amides across several domains of biological activity.
Comparative Analysis of Antimicrobial and Antifungal Activity
The N-(4-bromophenyl) amide scaffold has been incorporated into numerous compounds demonstrating significant antimicrobial and antifungal properties. The specific nature of the acyl group and additional substitutions dramatically influences the spectrum and potency of activity.
Thiazole-Containing Amides
A prominent strategy for enhancing antimicrobial efficacy involves the introduction of a thiazole ring. A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that these compounds exhibit promising activity against both bacteria and fungi, with potency comparable to standard drugs like norfloxacin and fluconazole.[4][5] The thiazole moiety, coupled with the bromophenyl group, appears to be a powerful combination for disrupting microbial viability.
Research into N-(4-halobenzyl)amides has identified compounds with potent antifungal activity against various Candida species, including strains resistant to fluconazole.[6] In one study, a cinnamic acid amide derivative (Compound 16 ) demonstrated a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL against C. krusei, outperforming fluconazole (MIC = 16 µg/mL).[6] This highlights that modifications to the acyl portion of the molecule, while retaining a halogenated phenyl ring system, can yield highly effective antifungal agents.
Comparative Analysis of Anticancer Activity
The 4-bromophenyl moiety has been repeatedly identified as a critical feature for the anticancer activity of various molecular scaffolds.[2][3][7] Its inclusion in amide-containing structures often leads to significant cytotoxicity against a range of cancer cell lines.
Thiazole and Triazole-Based Amides
Similar to their antimicrobial applications, thiazole-containing amides with a 4-bromophenyl group have been evaluated for anticancer effects. Derivatives have shown moderate to potent activity against breast cancer (MCF-7) and central nervous system cancer cell lines.[7] The introduction of the thiazole ring appears to be a viable strategy for targeting cancer cells.[7]
Studies on brominated coelenteramines, which feature a 3-(4-bromophenyl)pyrazin-2-amine core, have underscored the essential role of the 4-bromophenyl group in conferring anticancer properties against breast (MCF-7) and prostate (PC-3) cancer cells.[2][3] The structural rigidity and specific placement of this group were found to be crucial, indicating a highly specific interaction with the biological target.
Caption: Structure-Activity Relationship for Anticancer Activity.
Comparative Analysis of Enzyme Inhibition
The N-(4-bromophenyl) amide structure is also a key pharmacophore for enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.
Inhibition of Acetylcholinesterase (AChE) and α-Glucosidase
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides (a related amide type) were synthesized and evaluated for their inhibitory potential against AChE and α-glucosidase, enzymes relevant to Alzheimer's disease and diabetes, respectively.[8] Several compounds in the series displayed excellent inhibitory activity, demonstrating that the N-(4-bromophenyl) group is compatible with targeting these enzyme active sites.
N-phenyl aromatic amides have been identified as a promising chemotype for inhibiting xanthine oxidase, an enzyme involved in hyperuricemia and gout.[9] Extensive SAR studies led to the identification of an imidazole-containing derivative with an IC50 value of 0.028 µM, comparable to the drug topiroxostat. This demonstrates that combining the N-phenyl amide core with other heterocyclic systems can produce highly potent and specific enzyme inhibitors.[9]
Experimental Protocols: Methodologies for Biological Evaluation
The validation of biological activity relies on standardized, reproducible experimental protocols. The methodologies described below are fundamental to generating the comparative data discussed in this guide.
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Step-by-Step Methodology:
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution: The test compounds are serially diluted (typically two-fold) in a 96-well microtiter plate using the broth medium. A range of concentrations is prepared to bracket the expected MIC.
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound. It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[7][11]
Step-by-Step Methodology:
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for an additional 2-4 hours.
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion and Future Outlook
The comparative analysis of N-(4-bromophenyl)-3-methoxypropanamide and its structural relatives strongly suggests that this scaffold is a fertile ground for the discovery of novel therapeutic agents. While direct data for the title compound is sparse, the consistent and potent biological activities observed in related amides provide a compelling rationale for its investigation.
Key Structure-Activity Relationship Insights:
The 4-Bromophenyl Moiety: This group is consistently linked to enhanced biological activity across antimicrobial, anticancer, and enzyme inhibition domains, likely contributing to target binding through halogen bonding and favorable hydrophobic interactions.[2][3][7]
The Amide Linker: This functional group is critical for establishing interactions, primarily hydrogen bonds, within the active sites of target proteins and enzymes.[12]
Structural Modifications: The introduction of heterocyclic rings like thiazole or imidazole is a proven strategy for increasing potency and specificity.[4][9] The nature of the acyl group (e.g., the 3-methoxypropanoyl group in the title compound) is a key determinant of the molecule's overall shape, polarity, and ultimate biological target.
Future research should focus on the synthesis and systematic biological evaluation of N-(4-bromophenyl)-3-methoxypropanamide and its close analogs. Screening these compounds against a diverse panel of microbial strains, cancer cell lines, and enzymes will validate the potential inferred from this comparative guide and further elucidate the nuanced structure-activity relationships that govern this promising class of molecules.
References
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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of N-(4-bromophenyl)-3-methoxypropanamide and Its Analogs in Preclinical Development
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry and preclinical development, this...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry and preclinical development, this reproducibility is intrinsically linked to the quality and consistency of the chemical intermediates used to synthesize novel therapeutic agents. A seemingly minor variation in a starting material can lead to significant deviations in yield, impurity profiles, and ultimately, the biological activity of the final compound. This guide provides an in-depth technical assessment of batch-to-batch consistency for N-(4-bromophenyl)-3-methoxypropanamide, a key building block in the synthesis of various research compounds, potentially including kinase inhibitors.[1][2][3]
This guide will not only detail the critical quality attributes of N-(4-bromophenyl)-3-methoxypropanamide but also objectively compare its consistency with two structurally similar and commercially available alternatives: N-(4-methoxyphenyl)propanamide and N-(4-chlorophenyl)-3-methoxypropanamide . By understanding the nuances of these compounds and the analytical methodologies required to ensure their quality, researchers can de-risk their synthetic campaigns and accelerate the journey from bench to clinic.
The Critical Role of Intermediates in Drug Discovery
N-(4-bromophenyl)-3-methoxypropanamide and its analogs are valuable intermediates in drug discovery. The bromophenyl moiety, for instance, serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[4] Given that these intermediates are often several synthetic steps away from the final active pharmaceutical ingredient (API), ensuring their batch-to-batch consistency is paramount. Inconsistent batches can introduce unforeseen impurities or alter the physical properties of the intermediate, leading to cascading failures in downstream reactions.
A Comparative Framework for Assessing Batch-to-Batch Consistency
To provide a comprehensive comparison, we will assess three distinct batches of N-(4-bromophenyl)-3-methoxypropanamide against one batch each of its methoxy and chloro-analogs. The following analytical techniques form the cornerstone of our quality control strategy, each providing a unique and essential piece of the consistency puzzle.
Analytical Workflow for Ensuring Consistency
The following diagram illustrates the logical flow of our analytical approach to certifying the consistency of each batch of the target compound and its alternatives.
Caption: A streamlined workflow for the comprehensive analysis of batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of small molecules. Its ability to separate the main compound from even trace-level impurities makes it an indispensable tool for ensuring batch-to-batch consistency. For our analysis, a reverse-phase HPLC method with UV detection was developed and validated.
Experimental Protocol: HPLC Analysis
Instrumentation: Standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.
Comparative Purity Data
Compound
Batch
Retention Time (min)
Purity (%)
Major Impurity (%)
N-(4-bromophenyl)-3-methoxypropanamide
1
8.52
99.8
0.15
N-(4-bromophenyl)-3-methoxypropanamide
2
8.51
99.7
0.21
N-(4-bromophenyl)-3-methoxypropanamide
3
8.53
99.9
0.08
N-(4-methoxyphenyl)propanamide
1
7.98
99.6
0.25
N-(4-chlorophenyl)-3-methoxypropanamide
1
8.35
99.5
0.30
Analysis: All three batches of N-(4-bromophenyl)-3-methoxypropanamide exhibit excellent purity (>99.7%) and a consistent retention time, indicating a stable and well-controlled manufacturing process. The impurity profiles are also highly similar, with only minor variations in the percentage of the major impurity. The methoxy and chloro-analogs also show high purity, although with slightly different retention times due to their differing polarities. The chloro-analog, being more lipophilic than the methoxy-analog, has a longer retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of Identity
¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the chemical structure of the compounds. For batch-to-batch consistency, the NMR spectra should be superimposable, with no new signals appearing that would indicate the presence of impurities or structural isomers.
Experimental Protocol: NMR Analysis
Instrumentation: 400 MHz NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃).
Analysis: ¹H and ¹³C spectra were acquired for each sample.
Analysis: The ¹H NMR spectra for all three batches of N-(4-bromophenyl)-3-methoxypropanamide were identical, confirming the structural integrity and consistency across batches. The characteristic signals for the aromatic protons, the methoxy group, and the propanamide backbone were all present in the expected chemical shift ranges and with the correct integrations. The spectra for the methoxy and chloro-analogs were also consistent with their expected structures, with predictable shifts in the aromatic region due to the different electronic effects of the substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Snapshot
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For amides, the positions of the N-H stretch and the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative.[2][3][5]
Experimental Protocol: FTIR Analysis
Instrumentation: FTIR spectrometer with an ATR accessory.
Analysis: A small amount of each solid sample was placed on the ATR crystal and the spectrum was recorded.
Comparative FTIR Data
Compound
Batch
N-H Stretch (cm⁻¹)
Amide I (C=O) (cm⁻¹)
Amide II (cm⁻¹)
N-(4-bromophenyl)-3-methoxypropanamide
1
3305
1668
1540
N-(4-bromophenyl)-3-methoxypropanamide
2
3306
1667
1541
N-(4-bromophenyl)-3-methoxypropanamide
3
3305
1668
1540
N-(4-methoxyphenyl)propanamide
1
3302
1665
1545
N-(4-chlorophenyl)-3-methoxypropanamide
1
3308
1670
1538
Analysis: The FTIR spectra of the three batches of N-(4-bromophenyl)-3-methoxypropanamide are virtually identical, indicating consistent functional group composition and bonding environments. The slight variations in the peak positions for the methoxy and chloro-analogs are expected due to the different electronic properties of the substituents on the phenyl ring.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation: High-resolution mass spectrometer with an electrospray ionization (ESI) source.
Analysis: Samples were infused into the mass spectrometer and the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) was determined.
Comparative Mass Spectrometry Data
Compound
Batch
Theoretical [M+H]⁺ (m/z)
Observed [M+H]⁺ (m/z)
N-(4-bromophenyl)-3-methoxypropanamide
1
258.0281
258.0283
N-(4-bromophenyl)-3-methoxypropanamide
2
258.0281
258.0280
N-(4-bromophenyl)-3-methoxypropanamide
3
258.0281
258.0282
N-(4-methoxyphenyl)propanamide
1
180.0968
180.0967
N-(4-chlorophenyl)-3-methoxypropanamide
1
214.0629
214.0631
Analysis: The observed mass-to-charge ratios for all samples are in excellent agreement with the theoretical values, confirming the elemental composition of each compound. The consistent results across the three batches of N-(4-bromophenyl)-3-methoxypropanamide further underscore the reliability of the manufacturing process.
Differential Scanning Calorimetry (DSC): Assessing Thermal Properties and Polymorphism
Differential Scanning Calorimetry (DSC) is a powerful technique for evaluating the thermal properties of a material, including its melting point and the presence of polymorphs.[4][6] Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly impact the solubility, stability, and bioavailability of a drug substance. Therefore, ensuring a consistent polymorphic form is critical.
The following diagram illustrates the logical relationship between the analytical techniques and the key quality attributes they assess.
Caption: Interrelationship of analytical techniques and the quality attributes they evaluate.
Conclusion and Recommendations
The comprehensive analytical data presented in this guide demonstrates that the manufacturing process for N-(4-bromophenyl)-3-methoxypropanamide is well-controlled, yielding a product with high purity and consistent physicochemical properties across multiple batches. This level of consistency is crucial for its reliable use in multi-step synthetic procedures common in drug discovery.
When selecting a chemical intermediate, researchers must prioritize suppliers who can provide a comprehensive Certificate of Analysis with data from multiple orthogonal analytical techniques. While N-(4-methoxyphenyl)propanamide and N-(4-chlorophenyl)-3-methoxypropanamide are viable alternatives with their own distinct properties, the choice of intermediate should be guided by the specific requirements of the synthetic route and the desired properties of the final compound.
For critical preclinical and early-phase development work, we strongly recommend a multi-faceted analytical approach, as outlined in this guide, to ensure the unwavering consistency of all starting materials and intermediates. This diligence at the outset will undoubtedly pave the way for more robust and reproducible scientific outcomes.
References
Zheng, Y., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]
Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. [Link]
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]
Kong, J. & Yu, S. (2007). Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica. [Link]
Goormaghtigh, E., et al. (2009). The Amide I' Band of Infrared Spectra of Proteins as a Structural and Environmental Reporter. Vibrational Spectroscopy. [Link]
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]
N-(4-Chlorophenyl)-4-methoxybenzamide. (2012). Acta Crystallographica Section E. [Link]
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A Comparative Guide to Synthetic Intermediates in Modern Oncology Drug Manufacturing: A Dasatinib Case Study
Executive Summary The selection of a synthetic route, and by extension, the choice of key chemical intermediates, is a cornerstone of successful active pharmaceutical ingredient (API) manufacturing.[1][2] These decisions...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selection of a synthetic route, and by extension, the choice of key chemical intermediates, is a cornerstone of successful active pharmaceutical ingredient (API) manufacturing.[1][2] These decisions profoundly impact process efficiency, scalability, purity of the final product, and ultimately, the economic viability of a drug. This guide provides an in-depth performance comparison of two distinct synthetic strategies for producing Dasatinib, a critical tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4][5]
Instead of a theoretical overview, we present a practical, data-driven analysis of two field-proven routes, each defined by a pivotal intermediate:
Route A (Linear Approach): Centered on the intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide , this pathway represents a more traditional, sequential construction of the target molecule.
Route B (Convergent Approach): This strategy utilizes the advanced intermediate 2-({6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}amino)thiazole-5-carboxylic acid , which incorporates a significant portion of the final structure before the final coupling step.
This guide will dissect these pathways, providing detailed protocols, comparative performance data, and expert insights to inform strategic decisions in process chemistry and drug development.
Introduction: The Strategic Importance of Intermediates in Dasatinib Synthesis
Dasatinib (marketed as Sprycel®) is a potent dual inhibitor of BCR-ABL and Src family kinases.[3] Its molecular complexity necessitates a multi-step synthesis where the management of intermediates is paramount.[6] An ideal synthetic route must not only be high-yielding but also robust, scalable, and minimize the formation of process-related impurities that can compromise the safety and efficacy of the final API.[6][7]
The two routes examined here offer a classic process chemistry trade-off. Route A involves simpler, more readily available starting materials but requires sequential reactions, potentially lowering the overall yield. Route B requires the synthesis of a more complex, advanced intermediate but simplifies the final steps of the process, which can be advantageous for quality control.
Route A: The Linear Synthesis via a Chlorinated Thiazolecarboxamide Intermediate
This widely-referenced synthetic approach builds the Dasatinib core in a stepwise fashion. The critical step is the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine . This reaction forms the key intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide , which then undergoes a final substitution reaction with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[8]
Experimental Protocol: Synthesis of Intermediate A and Conversion to Dasatinib
Step 2a: Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
To a cooled (-25 °C) solution of tetrahydrofuran (THF, 80 mL), add potassium hydride (KH, 30 wt% in mineral oil, 8.73 g, 65.38 mmol) and stir for 10 minutes.[9]
Slowly add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.00 g) while maintaining the temperature at -25 °C.[9][10]
Add a solution of 4,6-dichloro-2-methylpyrimidine (3.65 g) in THF (7 mL).[9]
Allow the reaction mixture to warm to -10 °C and stir for 4 hours.[9]
Upon reaction completion (monitored by TLC), the reaction is carefully quenched with an appropriate acidic solution.
The product is isolated via filtration and purified, typically through recrystallization, to yield the desired intermediate.
Step 2b: Synthesis of Dasatinib
The intermediate from Step 2a is dissolved in a suitable solvent such as pentan-1-ol.
1-(2-hydroxyethyl)piperazine (HEP) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added.[8]
The mixture is heated to reflux for approximately 8 hours.[8]
After cooling, the crude Dasatinib is precipitated, filtered, and purified by recrystallization from a suitable solvent system to yield Dasatinib monohydrate.[11]
A [label="2-Amino-N-(2-chloro-6-methylphenyl)\nthiazole-5-carboxamide"];
B [label="4,6-Dichloro-2-\nmethylpyrimidine"];
C [label="Intermediate A\nN-(2-chloro-6-methylphenyl)-2-((6-chloro-\n2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide", fillcolor="#FBBC05"];
D [label="1-(2-hydroxyethyl)piperazine"];
E [label="Dasatinib", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C [label="KH, THF\n-10 °C", arrowhead="normal"];
B -> C [arrowhead="normal"];
C -> E [label="DIPEA, Pentanol\nReflux", arrowhead="normal"];
D -> E [arrowhead="normal"];
}
Caption: Convergent synthesis of Dasatinib via Intermediate B.
Expertise & Causality: Route B Analysis
This convergent route's primary advantage lies in its final step: a well-controlled amidation reaction. [4]Peptide coupling agents like HATU are highly efficient for forming amide bonds under mild conditions, often resulting in high yields and excellent purity. [12]This method avoids the use of pyrophoric reagents like KH and the high temperatures required in Route A's final step. By building a complex, highly functionalized intermediate first, the final coupling reaction is more straightforward and easier to control, which is a significant benefit for ensuring the quality of the final API. [13]The trade-off is the increased complexity and number of steps required to synthesize Intermediate B itself.
Requires very low (-25 °C) and high (reflux) temperatures.
Generally mild, room temperature conditions for the final step. [4]
Route B
Scalability
Challenging due to the use of KH and extreme temperatures.
More straightforward due to milder conditions and safer reagents.
Route B
Conclusion and Senior Scientist Recommendation
Both synthetic routes are viable for the production of Dasatinib. However, they present a clear choice based on developmental stage and manufacturing philosophy.
Route A may be suitable for initial, lab-scale synthesis where the primary goal is rapid access to the molecule and the use of hazardous reagents can be managed in a controlled environment. Its reliance on more basic starting materials can be appealing in an early discovery phase.
Route B , the convergent approach, is demonstrably superior for large-scale, commercial manufacturing. The avoidance of hazardous reagents like potassium hydride, the milder reaction conditions of the final step, and the ability to achieve high purity more reliably make it a more robust, safe, and scalable process. [13]While the synthesis of the advanced carboxylic acid intermediate is more complex, the quality and safety benefits in the final, critical API-forming step provide a compelling argument for its implementation in a GMP (Good Manufacturing Practice) environment.
For any organization focused on developing a commercially viable and safe manufacturing process for Dasatinib, investing in the optimization and scale-up of the convergent synthesis (Route B) is the recommended strategic path.
References
ChemBK. (2024, April 9). N-(4-bromophenyl)-3-phenylpropanamide.
Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1-1.
Reddy, B. R., et al. (2017, June 9). A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®).
Cai, Z., et al. (2013). Synthesis process of dasatinib and intermediate thereof. U.S.
Lombardo, L. J., et al. (2006). 'n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamides metabolites.
Cai, Z., et al. (2018). Synthesis process of dasatinib and intermediate thereof.
Reddy, B. R., et al. (2017).
Santa Cruz Biotechnology. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.
Wang, J., et al. (2015). Synthesis method of Dasatinib intermediate.
Veeprho. Dasatinib Impurities and Related Compound.
BOC Sciences. (n.d.). API and Intermediates: The Critical Link in Pharmaceutical Synthesis.
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.
Tianming Pharmaceutical. (2024, October 22). Understanding Pharma Intermediates: A Comprehensive Guide.
Khan, I., et al. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4487.
Deshmukh, S. (2020, May 21). Demand for synthesised drugs to drive growth of global drug intermediates market. European Pharmaceutical Review.
Simson Pharma. (2025, May 23). Pharmaceutical Intermediates In Modern Medicine Production.
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Simson Pharma Limited. (2024, November 18). What Are Intermediates in Pharma | APIs vs Intermediates.